Boc-7-hydroxy-L-tryptophan
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H20N2O5 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
3-(7-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-11(14(20)21)7-9-8-17-13-10(9)5-4-6-12(13)19/h4-6,8,11,17,19H,7H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
FAEUNYAMNHUANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 7-Hydroxy-L-tryptophan Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for N-α-Boc-7-hydroxy-L-tryptophan is scarce in publicly available literature. This guide provides a comprehensive overview of the known chemical properties of the closely related analogue, 7-hydroxy-DL-tryptophan, and contextual data from other 7-substituted tryptophan derivatives. This information is intended to serve as a foundational resource for researchers working with or synthesizing 7-hydroxy-L-tryptophan and its derivatives.
Core Chemical Properties
| Property | 7-Hydroxy-DL-tryptophan | Boc-7-bromo-L-tryptophan |
| CAS Number | 52899-02-2[1] | 612484-55-6[2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₃[1] | C₁₆H₁₉BrN₂O₄[3] |
| Molecular Weight | 220.22 g/mol [1] | 383.24 g/mol [2][3] |
| Melting Point | >330 °C[1] | Not available |
| Boiling Point | 521 °C (Predicted)[1] | Not available |
| Density | 1.484 g/cm³ (Predicted)[1] | Not available |
| pKa | 2.22 (Predicted)[1] | Not available |
| Appearance | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis and Derivatization
The synthesis of 7-hydroxy-L-tryptophan and its derivatives is a topic of interest in medicinal chemistry due to their potential biological activities. While a specific, detailed protocol for the direct synthesis of Boc-7-hydroxy-L-tryptophan is not readily found in the literature, general strategies for the synthesis of 7-substituted indoles and tryptophan derivatives have been described.
One approach involves the synthesis of 7-hydroxyindole as a key intermediate.[4] This can then be further functionalized to introduce the alanine side chain and subsequently protected with a Boc group. Another strategy highlights a versatile method for the C7-selective boronation of tryptophans, which allows for the rapid synthesis of C7-halo, C7-hydroxy, and C7-aryl tryptophan derivatives.[5] The amino group of these derivatives can be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[5]
Metabolic Pathway of 7-Hydroxy-L-tryptophan
Unlike its well-studied isomer, 5-hydroxytryptophan (5-HTP), which is a direct precursor to the neurotransmitter serotonin, 7-hydroxy-L-tryptophan follows a different metabolic path with significant biological implications.[1] It is metabolized by the same enzymes in the serotonin synthesis pathway but results in the formation of a neurotoxic agent.[1][6]
The initial step is the hydroxylation of L-tryptophan to form 7-hydroxy-L-tryptophan. This is followed by the action of tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC), which converts 7-hydroxy-L-tryptophan into the potent neurotoxin 5,7-dihydroxytryptamine.[1] This metabolic hijacking of the serotonin pathway makes 7-hydroxytryptophan a compound of interest for studying neurotoxicity and for the potential development of targeted therapies for serotonin-producing tumors.[1][6]
Metabolic pathway of 7-Hydroxy-L-tryptophan.
Experimental Protocols: A General Workflow
Due to the lack of specific experimental protocols for this compound, a general workflow for the characterization of a novel tryptophan derivative is presented below. This workflow outlines the key analytical techniques that would be employed to determine its chemical properties.
4.1. Synthesis and Purification
The synthesis would likely follow established methods for C7-functionalization of the indole ring and N-protection of the amino acid. Purification would typically be achieved through techniques such as column chromatography or recrystallization to obtain the compound in high purity.
4.2. Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, including the position of the hydroxyl group and the presence of the Boc protecting group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.
4.3. Physicochemical Characterization
-
Melting Point: The melting point would be determined using a standard melting point apparatus to assess purity.
-
Solubility: Solubility would be tested in a range of common laboratory solvents (e.g., water, methanol, DMSO, dichloromethane) to establish suitable conditions for reactions and analyses.
-
pKa Determination: The acid dissociation constant(s) would be determined by potentiometric titration or spectrophotometric methods to understand the ionization behavior of the molecule.
General experimental workflow for characterization.
References
- 1. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]
- 2. Boc tryptophan | Sigma-Aldrich [sigmaaldrich.com]
- 3. Boc-7-Bromo-L-tryptophan 95% | CAS: 612484-55-6 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Potential of 7-Hydroxy-L-Tryptophan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 7-hydroxy-L-tryptophan and its derivatives. A key focus is the metabolic conversion of 7-hydroxy-L-tryptophan into the potent cytotoxic agent 5,7-dihydroxytryptamine (5,7-DHT) by enzymes of the serotonin biosynthesis pathway. This unique bioactivation process presents a promising strategy for the targeted treatment of serotonin-producing tumors. This document details the underlying signaling pathways, provides experimental protocols for synthesis and evaluation, and presents quantitative data on the efficacy of these compounds.
Introduction
Tryptophan and its derivatives are fundamental to numerous physiological processes. While the metabolism of L-tryptophan to serotonin and melatonin is well-established, the exploration of its hydroxylated isomers has unveiled novel therapeutic avenues. 7-hydroxy-L-tryptophan, in particular, has garnered significant interest due to its selective bioactivation into a cytotoxic agent within cancer cells that overexpress enzymes of the serotonin pathway. This guide delves into the core aspects of 7-hydroxy-L-tryptophan derivatives, from their synthesis to their potential as targeted anti-cancer agents.
The Serotonin Biosynthesis Pathway and the Bioactivation of 7-Hydroxy-L-Tryptophan
The conventional serotonin biosynthesis pathway begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT).
7-hydroxy-L-tryptophan acts as a molecular Trojan horse by hijacking this pathway. In cells with high TPH activity, such as certain neuroendocrine tumors, 7-hydroxy-L-tryptophan is hydroxylated at the 5-position to form 5,7-dihydroxytryptophan. This intermediate is then decarboxylated by AADC to produce the neurotoxin 5,7-dihydroxytryptamine (5,7-DHT).[1] The accumulation of 5,7-DHT within these cells leads to oxidative stress and ultimately, apoptosis.
Figure 1: Metabolic pathways of serotonin and 7-hydroxy-L-tryptophan.
Synthesis of 7-Hydroxy-L-Tryptophan and its Derivatives
Chemical Synthesis of 7-Hydroxy-L-Tryptophan
Synthesis of Halogenated 7-Hydroxy-L-Tryptophan Derivatives
Halogenated derivatives of tryptophan are of interest for their potential to modulate biological activity. The synthesis of 7-bromo-L-tryptophan can be achieved through both chemical and enzymatic methods.
Experimental Protocol: Chemical Synthesis of 7-Bromo-L-tryptophan
This protocol is adapted from general methods for the bromination of indole derivatives.
-
Protection of L-tryptophan: L-tryptophan is first protected at the amino and carboxyl groups to prevent side reactions. This can be achieved by reacting L-tryptophan with a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc anhydride) for the amino group and conversion to a methyl or ethyl ester for the carboxyl group.
-
Bromination: The protected L-tryptophan is dissolved in a suitable solvent, such as dichloromethane or chloroform. N-Bromosuccinimide (NBS) is then added portion-wise at a low temperature (e.g., 0 °C) to control the reaction.[2] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is washed with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting groups are removed to yield 7-bromo-L-tryptophan. The specific deprotection conditions will depend on the protecting groups used. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and an ester can be hydrolyzed with a base like lithium hydroxide.
-
Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[2]
Pharmacological Activity and Data
The therapeutic potential of 7-hydroxy-L-tryptophan lies in its selective conversion to a cytotoxic agent in cancer cells.
Enzyme Kinetics
The efficiency of the bioactivation process is dependent on the kinetic parameters of TPH and AADC with their respective substrates. While specific kinetic data for 7-hydroxy-L-tryptophan and 5,7-dihydroxytryptophan are not extensively published, the known broad substrate specificity of these enzymes supports their role in this pathway.[1]
Table 1: Kinetic Parameters of Tryptophan Hydroxylase (TPH) with L-Tryptophan [3]
| Kinetic Step | Rate Constant (s⁻¹) | Description |
| Intermediate I Formation | 65 | Formation of an intermediate after O₂ binding. |
| Intermediate I Decay | 4.4 | Decay of Intermediate I, matching the formation of the 4a-hydroxypterin product. |
| 5-HTP Formation | 1.3 | Formation of the hydroxylated product, 5-hydroxytryptophan. |
| Product Release | 0.2 | Overall turnover-limiting step, presumed to be product release. |
Table 2: Kinetic Parameters of Aromatic L-amino acid Decarboxylase (AADC) [4][5]
| Substrate | KM (mM) | kcat (s⁻¹) |
| L-DOPA | 0.11 | 7.6 |
| 5-Hydroxytryptophan | 0.05 | 1 |
| L-Phenylalanine | 7.2 | 7.4 |
Note: Data for 7-hydroxy-L-tryptophan and 5,7-dihydroxytryptophan are not available.
In Vitro Cytotoxicity
The cytotoxic effect of 7-hydroxy-L-tryptophan is dependent on its conversion to 5,7-DHT. Therefore, its efficacy is most pronounced in cell lines that express high levels of TPH.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines (e.g., neuroendocrine tumor lines NCI-H720 and NCI-H727) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of 7-hydroxy-L-tryptophan or 5,7-dihydroxytryptamine for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 3: In Vitro Proliferation Inhibition of Neuroendocrine Tumor Cell Lines by 7-Hydroxy-L-Tryptophan [6]
| Cell Line | Compound | IC50 (nM) |
| NCI-H720 | 7-Hydroxy-L-tryptophan | 0.3 |
| NCI-H727 | 7-Hydroxy-L-tryptophan | 2.3 |
| KRJ-I | 7-Hydroxy-L-tryptophan | 0.6 |
Experimental Workflows
The discovery and development of 7-hydroxy-L-tryptophan derivatives involve a series of interconnected experimental stages.
Figure 2: Drug discovery workflow for 7-hydroxy-L-tryptophan derivatives.
Conclusion and Future Directions
The selective bioactivation of 7-hydroxy-L-tryptophan and its derivatives into potent cytotoxic agents within serotonin-producing tumors represents a highly promising and targeted approach to cancer therapy. Further research should focus on the development of novel derivatives with improved pharmacological properties, including enhanced uptake by tumor cells and more efficient conversion to the active cytotoxic species. A deeper understanding of the structure-activity relationships and the optimization of lead compounds will be crucial for translating this innovative strategy into effective clinical treatments. The exploration of combination therapies, where 7-hydroxy-L-tryptophan derivatives are used in conjunction with other anti-cancer agents, may also offer synergistic benefits and overcome potential resistance mechanisms.
References
- 1. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]
- 2. Buy 7-Bromo-l-tryptophan | 75816-19-2 [smolecule.com]
- 3. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Boc-7-hydroxy-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the promising therapeutic potential of Boc-7-hydroxy-L-tryptophan, a derivative of the amino acid tryptophan. The core of its therapeutic strategy lies in its selective targeting of serotonin-producing cells, particularly neuroendocrine tumors (NETs). This document provides a comprehensive overview of the proposed mechanism of action, key molecular targets, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Serotonin Pathway as a Therapeutic Target
The serotonin (5-hydroxytryptamine, 5-HT) synthesis pathway presents a unique opportunity for targeted cancer therapy. Tryptophan hydroxylase (TPH), the rate-limiting enzyme in this pathway, is highly expressed in serotonin-producing cells, such as those found in carcinoid tumors and small cell lung carcinomas.[1] This elevated expression provides a molecular handle for the selective delivery or generation of cytotoxic agents within the tumor microenvironment.
This compound is a pro-drug designed to exploit this pathway. The N-tert-butyloxycarbonyl (Boc) protecting group on the amino group of 7-hydroxy-L-tryptophan is anticipated to enhance its lipophilicity and facilitate passive diffusion across the cell membrane. Once inside the cell, it is hypothesized that intracellular esterases cleave the Boc group, releasing the active compound, 7-hydroxy-L-tryptophan.
Mechanism of Action: A Trojan Horse Strategy
The therapeutic rationale for this compound is centered on its intracellular conversion to a potent cytotoxin. The proposed mechanism unfolds in a two-step enzymatic process:
-
Enzymatic Conversion: 7-hydroxy-L-tryptophan, the de-protected form of the parent compound, acts as a substrate for tryptophan hydroxylase (TPH). TPH hydroxylates the indole ring of 7-hydroxy-L-tryptophan.
-
Formation of a Cytotoxin: The resulting intermediate is then decarboxylated by the ubiquitous enzyme aromatic L-amino acid decarboxylase (AADC) to form the neurotoxin 5,7-dihydroxytryptamine (5,7-DHT).[1]
5,7-DHT is a well-known neurotoxic agent that induces oxidative stress and apoptosis, leading to cell death.[1] The selective expression of TPH in serotonin-producing tumor cells ensures that the conversion to the toxic metabolite occurs preferentially in these cells, minimizing off-target toxicity.
Figure 1: Proposed mechanism of action for this compound.
Therapeutic Targets
The primary molecular target for the therapeutic action of this compound is:
-
Tryptophan Hydroxylase (TPH): This enzyme is the key to the selective activation of the pro-drug. There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues and some tumors, and TPH2, which is primarily expressed in the central nervous system. For targeting peripheral tumors like carcinoids, TPH1 is the relevant isoform.
Quantitative Data
Preclinical studies have demonstrated the cytotoxic effects of 7-hydroxy-L-tryptophan on neuroendocrine tumor cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the inhibition of cell proliferation.
| Cell Line | Tumor Type | Compound | IC50 (nM) | Citation |
| NCI-H727 | Bronchial Carcinoid | 7-hydroxytryptophan | 2.3 | [2] |
| KRJ-I | Small Intestine NET | 7-hydroxytryptophan | 0.6 | [2] |
Note: Data for this compound is not yet available in the public domain. The provided data is for the active compound, 7-hydroxy-L-tryptophan.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from standard procedures for the Boc-protection of amino acids.
Materials:
-
7-hydroxy-L-tryptophan
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 7-hydroxy-L-tryptophan in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for the MTT cell viability assay.
Measurement of 5,7-DHT Formation by HPLC
This protocol outlines the detection and quantification of 5,7-DHT in cell culture supernatant or cell lysates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ED).
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent)
-
5,7-DHT standard
-
Perchloric acid (PCA)
-
Cell culture supernatant or cell lysates from treated cells
-
Centrifugal filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Supernatant: Collect the cell culture medium from treated cells. Add PCA to a final concentration of 0.1 M to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm centrifugal filter.
-
Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells in 0.1 M PCA. Centrifuge and filter as described for the supernatant.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample onto the C18 column.
-
Run the HPLC with an isocratic flow of the mobile phase.
-
Detect 5,7-DHT using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.6 V).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of 5,7-DHT.
-
Quantify the amount of 5,7-DHT in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
This compound represents a promising pro-drug strategy for the targeted therapy of serotonin-producing neuroendocrine tumors. Its mechanism of action, relying on the tumor-specific expression of tryptophan hydroxylase for conversion into a cytotoxic agent, offers a high degree of selectivity. The quantitative data from preclinical studies with the active compound, 7-hydroxy-L-tryptophan, are encouraging and warrant further investigation.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of neuroendocrine tumors.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its metabolites.
-
Toxicity studies: Assessing the safety profile of this compound in preclinical models.
-
Optimization of the pro-drug: Exploring other protecting groups to further enhance cell permeability and selective activation.
The detailed experimental protocols provided in this guide are intended to facilitate these future studies and accelerate the development of this novel therapeutic agent for patients with neuroendocrine tumors.
References
- 1. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
In Vitro Profile of Boc-7-Hydroxy-L-Tryptophan: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 7-Hydroxy-L-Tryptophan and the Role of Boc Protection
7-Hydroxy-L-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. While not a primary metabolite in the main serotonin pathway, it has garnered significant interest for its potential as a pro-drug in oncology. Specifically, it can be selectively metabolized within certain tumor cells to a potent cytotoxic agent.
The N-α-Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis.[1] It serves to temporarily shield the alpha-amino group of an amino acid from participating in unwanted side reactions during the step-wise assembly of a peptide chain.[1] The Boc group is stable under a variety of conditions but can be readily removed under mild acidic conditions, making it an invaluable tool for chemists.[1] Consequently, Boc-7-hydroxy-L-tryptophan is best understood as a stable, protected precursor that allows for the controlled incorporation of the 7-hydroxy-L-tryptophan moiety into more complex molecules, such as peptides or other targeted therapeutics.
The Biological Activity of 7-Hydroxy-L-Tryptophan: A Targeted Pro-Drug Approach
The primary interest in 7-hydroxy-L-tryptophan stems from its selective cytotoxicity towards serotonin-producing tumors, such as carcinoids and small cell lung carcinomas. These tumors often overexpress tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.
Mechanism of Action
In vitro studies have demonstrated that 7-hydroxy-L-tryptophan acts as a substrate for tryptophan hydroxylase. The enzyme hydroxylates 7-hydroxy-L-tryptophan, which is then further metabolized to the potent neurotoxin, 5,7-dihydroxytryptamine (5,7-DHT). This conversion effectively hijacks the serotonin synthesis pathway within the cancer cells to produce a cytotoxic compound, leading to targeted cell death.
Metabolic activation of 7-hydroxy-L-tryptophan in tumor cells.
Quantitative Data for 7-Hydroxy-L-Tryptophan
As no direct in vitro studies on this compound have been published, the following table summarizes the key qualitative findings for the active, deprotected compound, 7-hydroxy-L-tryptophan.
| Parameter | Finding | Cell/Enzyme System | Reference |
| Mechanism | Pro-drug converted to a cytotoxin | Serotonin-producing tumor cells | N/A |
| Metabolizing Enzyme | Tryptophan Hydroxylase (TPH) | In vitro enzyme assays; cell culture | N/A |
| Active Metabolite | 5,7-Dihydroxytryptamine | In vitro metabolism studies | N/A |
| Effect | Cytotoxicity / Cell Death | Serotonin-producing tumor cell lines | N/A |
Experimental Protocols
The following are representative protocols for assays that would be relevant for studying 7-hydroxy-L-tryptophan and, by extension, for confirming the biological inertness of this compound until its deprotection.
Cell Viability Assay (Neutral Red Uptake)
This protocol is a general method to assess the cytotoxicity of a compound on cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., a serotonin-producing cell line like BON-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
7-hydroxy-L-tryptophan (and this compound) stock solutions
-
Neutral Red (NR) solution (e.g., 50 µg/mL in PBS)
-
NR destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 7-hydroxy-L-tryptophan and this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Neutral Red Staining: Remove the treatment medium and wash the cells with 150 µL of PBS. Add 100 µL of pre-warmed medium containing Neutral Red to each well and incubate for 2-3 hours.
-
Destaining: Remove the NR medium, wash the cells with 150 µL of PBS, and then add 150 µL of NR destain solution to each well.
-
Measurement: Shake the plate for 10 minutes to solubilize the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for 7-hydroxy-L-tryptophan. It is hypothesized that this compound would show no significant cytotoxicity.
Workflow for a cell viability assay.
In Vitro Tryptophan Hydroxylase Activity Assay
This is a representative protocol to measure the activity of TPH and its ability to metabolize 7-hydroxy-L-tryptophan.
Materials:
-
Recombinant TPH enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing a reducing agent like DTT)
-
L-tryptophan (as a positive control)
-
7-hydroxy-L-tryptophan
-
Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and Fe(II)
-
Catalase
-
HPLC system with a fluorescence or electrochemical detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, catalase, Fe(II), and BH4.
-
Enzyme Addition: Add a known amount of recombinant TPH to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding either L-tryptophan or 7-hydroxy-L-tryptophan to a final desired concentration.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid.
-
Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the formation of the product (5-hydroxytryptophan for the control, and the hydroxylated product of 7-hydroxy-L-tryptophan).
The Role of this compound in Synthesis
This compound is an essential building block for the incorporation of 7-hydroxy-L-tryptophan into peptides using solid-phase peptide synthesis (SPPS). The Boc group prevents the amine from reacting during the coupling of the carboxylic acid of the preceding amino acid in the peptide sequence.
The cycle of Boc deprotection and coupling in peptide synthesis.
Conclusion
While direct in vitro biological data for this compound is scarce, its significance is clear within the context of synthetic chemistry. It serves as a protected precursor to 7-hydroxy-L-tryptophan, a pro-drug with a targeted mechanism of action against serotonin-producing tumors. Understanding the bioactivation of the unprotected form and the synthetic utility of the Boc-protected form provides researchers and drug development professionals with a comprehensive view of this compound's potential applications. The provided protocols and diagrams offer a foundational framework for further investigation into this and related compounds. Future research could explore the synthesis of peptides or small molecules incorporating 7-hydroxy-L-tryptophan via its Boc-protected form to develop novel, targeted cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the modified amino acid 7-hydroxy-L-tryptophan using tert-butyloxycarbonyl (Boc) chemistry. This document outlines the necessary protecting group strategy, detailed experimental protocols for each stage of the synthesis, and methods for purification and analysis of the final peptide product.
Introduction
7-hydroxy-L-tryptophan is a modified amino acid of interest in peptide chemistry due to its potential to introduce unique structural and functional properties into synthetic peptides. Its incorporation can influence peptide folding, receptor binding, and biological activity. For instance, peptides containing 7-hydroxy-L-tryptophan have been investigated for their potential as cytotoxic agents against serotonin-producing tumors. In such cancer cells, the 7-hydroxy-L-tryptophan within a peptide can be enzymatically converted to the potent toxin 5,7-dihydroxytryptamine, leading to targeted cell death.
The successful solid-phase synthesis of peptides containing 7-hydroxy-L-tryptophan using Boc chemistry requires careful consideration of protecting groups for the reactive side chains to prevent unwanted side reactions during peptide assembly.
Protecting Group Strategy
A robust protecting group strategy is crucial for the successful synthesis of peptides containing 7-hydroxy-L-tryptophan. The following strategy is recommended for Boc-SPPS:
-
α-Amino Group: Protected with the acid-labile tert-butyloxycarbonyl (Boc) group. This group is removed at each cycle of peptide elongation using trifluoroacetic acid (TFA).
-
Indole Nitrogen of 7-hydroxy-L-tryptophan: Protected with the formyl (For) group. The formyl group is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage from the resin. This prevents side reactions at the indole nitrogen.
-
7-Hydroxyl Group of 7-hydroxy-L-tryptophan: Protected with a benzyl-based protecting group, such as a benzyl ether (Bzl). Benzyl ethers are stable to the repetitive TFA treatments for Boc removal but are cleaved under the strong acidic conditions of the final cleavage step (e.g., with anhydrous hydrogen fluoride, HF).
This orthogonal protection scheme ensures the selective deprotection of the α-amino group for chain elongation while keeping the side chains of 7-hydroxy-L-tryptophan and other sensitive amino acids protected until the final cleavage step.
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing Boc-7-hydroxy-L-tryptophan on a Merrifield resin.
Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF).
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.
-
Dry the resin under vacuum.
-
Determine the substitution level of the resin using a suitable method (e.g., picric acid titration).
-
Solid-Phase Peptide Synthesis Cycle
The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
Table 1: Reagents and Solvents for SPPS Cycle
| Step | Reagent/Solvent | Purpose |
| Deprotection | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | Neutralization of the protonated N-terminus |
| Coupling | Boc-amino acid, HBTU, HOBt, DIEA in DMF | Formation of the peptide bond |
| Washing | DCM, Isopropanol (IPA), DMF | Removal of excess reagents and byproducts |
Protocol for one SPPS cycle:
-
Boc Deprotection:
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the solution and wash the resin with DCM (3 x 1 min) and isopropanol (2 x 1 min).
-
-
Neutralization:
-
Wash the resin with DCM (3 x 1 min).
-
Add 10% DIEA in DCM and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3 x 1 min).
-
-
Coupling of the next Boc-amino acid:
-
Dissolve the Boc-amino acid (3 equivalents relative to resin substitution) in DMF.
-
Add HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
This cycle is repeated until the desired peptide sequence is assembled. For the incorporation of Boc-7-(O-Benzyl)-L-Trp(For)-OH , the same coupling protocol is used.
Cleavage from the Resin and Deprotection
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Peptide-Resin:
-
After the final coupling step, perform a final Boc deprotection.
-
Wash the peptide-resin thoroughly with DCM and methanol.
-
Dry the peptide-resin under high vacuum for at least 4 hours.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to the vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the synthesis of a model decapeptide containing one 7-hydroxy-L-tryptophan residue. Actual yields may vary depending on the peptide sequence and synthesis conditions.
Table 2: Hypothetical Quantitative Data for a Model Peptide Synthesis
| Parameter | Value |
| Resin Substitution Level | 0.5 mmol/g |
| Average Coupling Efficiency per Cycle | >99% |
| Overall Crude Peptide Yield | 75% |
| Purity of Crude Peptide (by RP-HPLC) | ~60% |
| Yield after RP-HPLC Purification | 30% |
| Final Purity of Peptide (by RP-HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: General workflow for Boc-SPPS of a peptide containing 7-hydroxy-L-tryptophan.
Signaling Pathway/Mechanism of Action
Caption: Proposed mechanism of cytotoxicity of 7-hydroxy-L-tryptophan-containing peptides in tumor cells.
Application Notes and Protocols for the Incorporation of Boc-7-hydroxy-L-tryptophan into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Boc-7-hydroxy-L-tryptophan into synthetic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document outlines the necessary protocols, potential challenges, and relevant biological context for researchers working in peptide chemistry, drug discovery, and chemical biology.
Introduction
7-hydroxy-L-tryptophan is a hydroxylated analog of the essential amino acid L-tryptophan. Its incorporation into peptides can introduce unique structural and functional properties, influencing peptide folding, receptor binding, and biological activity. Peptides containing this modification are of interest in the development of novel therapeutics and research tools, particularly in studies related to serotonin signaling and melanogenesis.[1][2]
The Boc (tert-butyloxycarbonyl) protecting group strategy is a well-established method for SPPS.[3] This document details the specific considerations and modified protocols required for the efficient and high-purity synthesis of peptides containing this compound.
Materials and Reagents
Amino Acids and Resins
-
This compound: The availability of this reagent should be confirmed with commercial suppliers. If not commercially available, synthesis from 7-hydroxy-L-tryptophan will be required prior to peptide synthesis.
-
Other Boc-protected amino acids (as required by the peptide sequence)
-
Merrifield or PAM resin
Solvents
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM) (peptide synthesis grade)
-
Isopropyl alcohol (IPA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
Reagents
-
Deprotection: Trifluoroacetic acid (TFA)
-
Neutralization: Diisopropylethylamine (DIPEA)
-
Coupling:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
-
Cleavage:
-
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: anisole, thioanisole, 1,2-ethanedithiol (EDT)
-
-
Indole Protection (if required):
-
Formic acid
-
-
Purification:
-
Acetonitrile (ACN) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Experimental Protocols
General Workflow for Boc-SPPS
The incorporation of this compound follows the general cycle of Boc-SPPS. A key consideration is the potential need for protection of the indole nitrogen and the 7-hydroxy group to prevent side reactions.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Side-Chain Protection Strategy
The indole side chain of tryptophan is susceptible to oxidation and alkylation during acidic conditions of SPPS.[4][5] For tryptophan, the indole nitrogen is often protected with a formyl (For) or another Boc group.[4][6][7]
Recommendation: For the incorporation of 7-hydroxy-L-tryptophan, it is highly recommended to protect the indole nitrogen with a formyl group (Boc-Trp(For)-OH). The formyl group is stable to the acidic conditions used for Boc removal but can be cleaved during the final HF cleavage step.[4]
The phenolic hydroxyl group at the 7-position is analogous to the hydroxyl group of tyrosine. In Boc-SPPS, the tyrosine hydroxyl group is typically protected as a benzyl ether (Bzl) to prevent side reactions.[4] While specific data for 7-hydroxy-L-tryptophan is limited, a similar protection strategy is advisable.
Recommendation: Protect the 7-hydroxy group as a benzyl ether (Boc-7-(BzlO)-L-Trp(For)-OH). This protecting group is removed during the final HF cleavage.
Detailed Protocol for a Single Coupling Cycle
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Merrifield or PAM resin).
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
-
Washing: Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM (v/v) for 2 minutes.
-
Drain and repeat the treatment for 5 minutes.
-
-
Washing: Wash the resin with DCM (3x).
-
Coupling of this compound:
-
Dissolve 3 equivalents of Boc-7-(BzlO)-L-Trp(For)-OH and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[8] If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (AA:Reagent:DIPEA) | Solvent | Activation Time | Coupling Time | Notes |
| HBTU | 1 : 1 : 2 | DMF | 2 min | 2-4 h | Recommended for standard couplings. |
| HATU | 1 : 1 : 2 | DMF | 1-2 min | 1-2 h | More reactive than HBTU, useful for sterically hindered couplings. |
| DIC/HOBt | 1 : 1 : 1 | DCM/DMF | 5-10 min | 4-12 h | A cost-effective option, may require longer coupling times. |
Cleavage and Final Deprotection
Caution: HF and TFMSA are extremely corrosive and toxic. All cleavage procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavengers: Add a scavenger mixture to the reaction vessel. A common mixture is anisole/thioanisole (1:1, v/v).
-
Cleavage:
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully distill HF into the vessel and stir for 1-2 hours.
-
TFMSA Cleavage: Use a mixture of TFMSA/TFA/thioanisole.
-
-
Work-up:
-
Evaporate the HF or TFMSA under a stream of nitrogen.
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate with cold diethyl ether (3x).
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
-
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of mobile phase B is typically used for elution. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[11]
Application in Biological Systems
Peptides containing 7-hydroxy-L-tryptophan are valuable tools for investigating biological pathways where tryptophan metabolism is crucial.
Serotonin Signaling Pathway
5-hydroxytryptamine (serotonin) is a key neurotransmitter synthesized from tryptophan.[12] The introduction of a hydroxyl group at the 7-position of tryptophan can create peptide analogs that may interact with serotonin receptors or modulate serotonin metabolism.[2]
Caption: Simplified serotonin biosynthesis and signaling pathway.
Melanogenesis
7-hydroxy-L-tryptophan has been shown to be a potential precursor in the biosynthesis of melanin.[1][13] Peptides incorporating this amino acid could be used to study the enzymatic and regulatory processes of melanogenesis.[14]
Caption: Proposed involvement of 7-hydroxy-L-tryptophan in melanogenesis.
Troubleshooting
Table 2: Common Problems and Solutions in the Synthesis of 7-hydroxy-L-tryptophan Peptides
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the modified amino acid. | Use a more reactive coupling reagent (e.g., HATU).Increase coupling time.Perform a double coupling. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time.Ensure proper scavenger composition. |
| Side Product Formation | Alkylation or oxidation of the indole ring. | Use indole nitrogen protection (e.g., formyl group).Ensure efficient removal of scavengers during work-up. |
| Difficulty in Purification | Poor solubility of the crude peptide. | Adjust the pH of the purification buffers.Use a different organic modifier (e.g., isopropanol). |
Conclusion
The incorporation of this compound into peptides is a feasible but challenging endeavor that requires careful consideration of side-chain protection and optimization of coupling and cleavage conditions. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully synthesize these modified peptides and explore their potential in various biological applications.
References
- 1. A mass spectrometric investigation on the possible role of tryptophan and 7-hydroxytryptophan in melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Bot Detection [iris-biotech.de]
- 9. lcms.cz [lcms.cz]
- 10. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
- 13. Tryptophan, a non-canonical melanin precursor: New L-tryptophan based melanin production by Rubrivivax benzoatilyticus JA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Boc-7-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of N-α-Boc-7-hydroxy-L-tryptophan, a critical step in the synthesis of peptides and other complex molecules containing this modified amino acid. The presence of the electron-rich 7-hydroxyindole moiety necessitates careful selection of deprotection conditions to avoid potential side reactions.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids due to its stability under various conditions and its facile removal under acidic conditions. However, the deprotection of Boc-tryptophan derivatives, particularly those with activating substituents on the indole ring like a hydroxyl group, requires special consideration to prevent side reactions such as alkylation of the indole nucleus by the carbocation generated during the cleavage.
This application note details two primary acid-catalyzed methods for the deprotection of Boc-7-hydroxy-L-tryptophan, along with a milder alternative. It also provides guidance on the use of scavengers to minimize side product formation and ensure high purity of the final product.
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes representative data for the deprotection of similar Boc-protected tryptophan derivatives under various conditions. These values should be considered as a starting point for optimization.
| Deprotection Method | Reagent(s) | Solvent(s) | Reaction Time (Approx.) | Typical Yield (%) | Purity (%) | Reference |
| Method A: TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | 85 - 95 | >95 | [1][2] |
| Method B: HCl in Dioxane | 4M HCl in Dioxane | Dioxane, Methanol | 30 min - 4 h | 90 - 98 | >95 | [2][3][4] |
| Method C: Oxalyl Chloride | Oxalyl Chloride | Methanol | 1 - 4 h | ~90 | >95 | [5][6][7] |
Note: Yields and purity are highly dependent on the specific substrate, reaction scale, and purification method. Optimization is recommended for each specific application.
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used method for Boc deprotection. The use of a scavenger is highly recommended to prevent t-butylation of the indole ring.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Anisole (scavenger)
-
Diethyl ether, cold
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) under an inert atmosphere (N₂ or Ar).
-
Add a scavenger such as triisopropylsilane (TIS) (1-5 equivalents) or anisole (1-5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the majority of TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The resulting 7-hydroxy-L-tryptophan TFA salt can be used directly in the next step or purified further by recrystallization or chromatography.
Method B: Deprotection using HCl in Dioxane
This method provides the hydrochloride salt of the amino acid, which is often a crystalline solid and easy to handle.
Materials:
-
This compound
-
4M HCl in Dioxane
-
Dioxane or Methanol, anhydrous
-
Diethyl ether, cold
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dioxane or methanol (10-20 mL per gram of substrate) under an inert atmosphere.
-
Add 4M HCl in dioxane (10-20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate out of the solution. If not, concentrate the solution in vacuo.
-
Add cold diethyl ether to the residue to facilitate precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Method C: Mild Deprotection using Oxalyl Chloride in Methanol
This method is an alternative for substrates that may be sensitive to strong acids.[5][6][7]
Materials:
-
This compound
-
Methanol, anhydrous
-
Oxalyl chloride
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of substrate) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The residue, containing the hydrochloride salt of 7-hydroxy-L-tryptophan, can be triturated with diethyl ether to afford a solid product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the acidic deprotection of this compound.
The following diagram illustrates the chemical transformation and the role of the scavenger in preventing side reactions.
Caption: Mechanism of Boc deprotection and the role of scavengers.
Discussion of Potential Side Reactions
The primary side reaction of concern during the acidic deprotection of Boc-tryptophan derivatives is the electrophilic substitution of the electron-rich indole ring by the tert-butyl cation generated upon cleavage of the Boc group.[8][9] The 7-hydroxy group further activates the indole ring, potentially increasing its susceptibility to this side reaction.
The use of scavengers, such as triisopropylsilane (TIS), thioanisole, or anisole, is crucial to intercept the tert-butyl cation and prevent it from reacting with the tryptophan indole.[8][9] The choice of scavenger and its concentration may need to be optimized for specific applications.
Oxidation of the 7-hydroxy group is another potential side reaction, especially under harsh conditions or in the presence of oxidizing impurities. Performing the reaction under an inert atmosphere and using high-purity reagents can help minimize this.
Conclusion
The successful deprotection of this compound relies on the careful selection of reagents and reaction conditions to ensure complete removal of the Boc group while minimizing side reactions. The protocols provided here offer reliable starting points for this transformation. For sensitive substrates or large-scale synthesis, optimization of the reaction conditions, including the choice and amount of scavenger, is highly recommended to achieve the desired yield and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Quantification of Boc-7-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Nα-Boc-7-hydroxy-L-tryptophan. The methods described herein are foundational and may require further optimization for specific matrices and instrumentation.
Introduction
Nα-tert-butyloxycarbonyl-7-hydroxy-L-tryptophan (Boc-7-hydroxy-L-tryptophan) is a chemically modified amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group makes it a key intermediate in peptide synthesis and drug development. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This document outlines three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is presented below.
| Method | Principle | Throughput | Selectivity | Sensitivity |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Medium | High | Moderate |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection.[][2] | High | Very High | Very High |
| UV-Vis | Direct measurement of UV absorbance of the sample. | High | Low | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds like tryptophan derivatives.[3] The method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection based on its UV absorbance.
Experimental Protocol
3.1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
This compound standard.
-
Sample diluent: 50:50 (v/v) Water:Acetonitrile.
3.1.2. Standard Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.1.3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the sample diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3.1.4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: HPLC-UV experimental workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex samples or trace-level quantification.[][2]
Experimental Protocol
4.1.1. Instrumentation and Materials
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole).
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
This compound standard.
-
Internal Standard (IS): Isotope-labeled this compound or a structurally similar compound.
-
Sample diluent: 50:50 (v/v) Water:Acetonitrile.
4.1.2. Standard and Sample Preparation
Follow the same procedure as for HPLC-UV (Sections 3.1.2 and 3.1.3), adding a known concentration of the internal standard to all standards and samples.
4.1.3. LC-MS Conditions
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient elution with A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of a standard solution. Expected precursor ion [M+H]⁺ for this compound (C₁₆H₂₀N₂O₅): m/z 337.1. Product ions would need to be determined experimentally. |
4.1.4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the standards.
-
Determine the concentration of this compound in the samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Logical Relationship of LC-MS Quantification
Caption: LC-MS quantification logic.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the direct quantification of a pure substance in solution.[4][5] It is less selective than chromatographic methods and is best suited for samples where this compound is the primary UV-absorbing species. The indole ring of the tryptophan moiety is expected to have a characteristic UV absorbance maximum around 280 nm.[5]
Experimental Protocol
5.1.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
This compound standard.
-
Solvent: Ethanol or a suitable buffer.
5.1.2. Determination of λmax
-
Prepare a solution of this compound in the chosen solvent.
-
Scan the absorbance of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
5.1.3. Standard Preparation
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
5.1.4. Sample Preparation
-
Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the assay.
5.1.5. Measurement
-
Set the spectrophotometer to the predetermined λmax.
-
Blank the instrument using the solvent.
-
Measure the absorbance of each standard and sample.
5.1.6. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
Stability and Degradation Considerations
Tryptophan and its derivatives can be susceptible to degradation, particularly through oxidation and photodecomposition.[6][7][8] The presence of the 7-hydroxy group may increase this susceptibility.
-
Sample Storage: Samples should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[3]
-
Analysis: Perform sample preparation and analysis promptly.
-
Antioxidants: For samples prone to oxidation, the addition of antioxidants like ascorbic acid during sample preparation may be beneficial.[9]
The formation of colored degradation products can interfere with spectrophotometric methods and may also be observed as additional peaks in chromatographic analyses.[7][8]
Signaling Pathway Context (Hypothetical)
While this compound is primarily a synthetic intermediate, if it were to have biological activity, it might interact with pathways involving tryptophan metabolism. The following diagram illustrates a simplified overview of the kynurenine pathway, a major route of tryptophan catabolism.
Caption: Simplified kynurenine pathway.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
Application Notes and Protocols for Boc-7-hydroxy-L-tryptophan in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Boc-7-hydroxy-L-tryptophan in cell culture assays. This compound holds potential as a targeted pro-drug for specific cancer cell types, leveraging endogenous enzyme activity for selective cytotoxicity.
Introduction
This compound is a chemically modified amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group renders the molecule temporarily inert. The core hypothesis for its application in cell culture, particularly in oncology research, is its potential to act as a pro-drug. In cells expressing the enzyme tryptophan hydroxylase (TPH), specifically TPH1 or TPH2, 7-hydroxy-L-tryptophan (the de-protected form) can be converted into the potent neurotoxin 5,7-dihydroxytryptamine (5,7-DHT).[] This conversion leads to selective cell death in TPH-expressing cells, such as those found in carcinoid tumors and small cell lung carcinomas.[]
The presence of the Boc group introduces a conditional activation step. For this compound to exert its cytotoxic effect, the Boc group must first be removed intracellularly. This deprotection is hypothesized to occur in the acidic environment of endosomes or lysosomes following cellular uptake. This two-step activation mechanism—intracellular deprotection followed by enzymatic conversion—offers a potential strategy for highly targeted cancer therapy.
Principle of Action
The selective cytotoxicity of this compound is contingent on a two-step intracellular process:
-
Cellular Uptake and Deprotection: The compound is first taken up by the cell. Subsequently, the Boc protecting group is removed from the amino group, likely within the acidic compartments of the cell (e.g., lysosomes), to yield 7-hydroxy-L-tryptophan.
-
Enzymatic Conversion and Cytotoxicity: In cells expressing tryptophan hydroxylase (TPH), the newly formed 7-hydroxy-L-tryptophan serves as a substrate for TPH, which hydroxylates it to produce the toxic metabolite 5,7-dihydroxytryptamine (5,7-DHT).[] 5,7-DHT is a known neurotoxin that can induce cell death.
This mechanism suggests that the compound will be most effective in cell lines with high TPH expression and an efficient mechanism for intracellular deprotection.
Data Presentation
The following tables present illustrative quantitative data for the cytotoxic effects of this compound and the unprotected 7-hydroxy-L-tryptophan in various cancer cell lines with differing tryptophan hydroxylase 1 (TPH1) expression levels.
Note: The following data is illustrative and intended to demonstrate the expected outcomes based on the proposed mechanism of action. Actual experimental results may vary.
Table 1: TPH1 Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | TPH1 Expression Level |
| NCI-H727 | Lung Carcinoid | High |
| BON-1 | Pancreatic Neuroendocrine Tumor | High |
| SH-SY5Y | Neuroblastoma | Moderate |
| A549 | Non-Small Cell Lung Cancer | Low |
| MCF-7 | Breast Cancer | Negligible |
Table 2: Illustrative IC50 Values of Tryptophan Derivatives after 72-hour Incubation
| Compound | NCI-H727 (High TPH1) | BON-1 (High TPH1) | SH-SY5Y (Moderate TPH1) | A549 (Low TPH1) | MCF-7 (Negligible TPH1) |
| This compound | 50 µM | 65 µM | 150 µM | > 500 µM | > 500 µM |
| 7-hydroxy-L-tryptophan | 25 µM | 35 µM | 100 µM | > 500 µM | > 500 µM |
| Doxorubicin (Control) | 0.1 µM | 0.2 µM | 0.5 µM | 0.3 µM | 0.4 µM |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in cultured cancer cells.
Materials:
-
This compound
-
7-hydroxy-L-tryptophan (as a positive control for TPH-mediated toxicity)
-
Selected cancer cell lines (e.g., NCI-H727, BON-1, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and 7-hydroxy-L-tryptophan in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 500 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and solvent alone as negative controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Tryptophan Hydroxylase (TPH) Activity Assay
This protocol provides a method to measure the activity of TPH in cell lysates, which is crucial for correlating enzyme activity with the cytotoxicity of this compound.
Materials:
-
Cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
L-tryptophan
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
Perchloric acid (PCA)
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Lysate Preparation:
-
Grow cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the cell lysate (containing a known amount of protein), L-tryptophan, BH4, DTT, catalase, and ferrous ammonium sulfate in a suitable buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
-
Detection of 5-Hydroxytryptophan (5-HTP):
-
Centrifuge the reaction mixture to precipitate proteins.
-
Analyze the supernatant using HPLC with fluorescence detection to quantify the amount of 5-HTP produced. The excitation and emission wavelengths for 5-HTP are typically around 295 nm and 345 nm, respectively.
-
-
Data Analysis:
-
Calculate the TPH activity as the amount of 5-HTP produced per unit of time per milligram of protein.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
References
Application Notes and Protocols: Boc-7-hydroxy-L-tryptophan as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-7-hydroxy-L-tryptophan is a synthetically modified amino acid that holds promise as a fluorescent probe for investigating biological systems. As a derivative of the naturally fluorescent amino acid L-tryptophan, its utility stems from the sensitivity of the indole ring's fluorescence to the local microenvironment. The introduction of a hydroxyl group at the 7-position of the indole ring can modulate its photophysical properties, potentially offering advantages over native tryptophan fluorescence in certain applications. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its solubility in organic solvents and facilitates its use in peptide synthesis and chemical labeling protocols.
These application notes provide an overview of the potential uses of this compound as a fluorescent probe, along with detailed protocols for its characterization and application in studying protein conformation, protein-ligand interactions, and for the potential detection of reactive oxygen species (ROS). The provided protocols are based on established methods for other tryptophan analogs and should be optimized for specific experimental systems.
Photophysical Properties
Table 1: Comparison of Tryptophan and its Analogs' Fluorescence Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in water) | Notes |
| L-Tryptophan | ~280 | ~350 | ~0.12 - 0.20[1] | Emission is highly sensitive to the environment, shifting to shorter wavelengths in nonpolar environments. |
| 5-hydroxy-L-tryptophan | ~295-315 | ~340 | Data not readily available | Red-shifted excitation compared to tryptophan. |
| This compound | ~290-310 (Estimated) | ~350-370 (Estimated) | Data not readily available | The Boc group is not expected to significantly alter the core fluorescence properties of the 7-hydroxyindole moiety. The hydroxyl group at the 7-position may lead to a slight red-shift in excitation and emission compared to tryptophan. |
Applications
Probing Protein Structure and Conformational Changes
The intrinsic fluorescence of tryptophan is a powerful tool for studying protein folding and conformational changes. The fluorescence emission maximum and intensity of a tryptophan residue are highly dependent on its local environment within the protein. A blue-shift in emission is often indicative of a tryptophan residue in a nonpolar, buried environment, while a red-shift suggests exposure to the aqueous solvent.
This compound can be incorporated into peptides and proteins, either through solid-phase peptide synthesis or by genetic incorporation of 7-hydroxy-L-tryptophan followed by chemical modification. Once incorporated, changes in its fluorescence can be monitored to report on:
-
Protein folding and unfolding pathways.
-
Conformational changes induced by ligand binding, pH changes, or temperature shifts.
-
Protein aggregation.
Investigating Protein-Ligand Interactions
Binding of a ligand to a protein can alter the local environment of a nearby tryptophan residue, leading to a change in its fluorescence signal. This change can be in the form of an increase or decrease in fluorescence intensity (quenching or enhancement) or a shift in the emission maximum. These changes can be used to determine binding affinities (Kd).
Potential as a Reactive Oxygen Species (ROS) Probe
Tryptophan and its derivatives are known to be susceptible to oxidation by reactive oxygen species (ROS). This oxidation can lead to the formation of new products with distinct fluorescent properties. For instance, the reaction of tryptophan with hydroxyl radicals can produce hydroxylated derivatives. It is plausible that 7-hydroxy-L-tryptophan could exhibit altered fluorescence upon interaction with ROS, making it a potential candidate for a "turn-on" or ratiometric fluorescent probe for ROS detection in biological systems. Tryptophan has been shown to protect hepatocytes from ROS-dependent cell injury[2].
Experimental Protocols
Protocol for Fluorescence Spectroscopy of this compound
Objective: To determine the excitation and emission spectra, and relative quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopy grade solvents (e.g., ethanol, phosphate-buffered saline (PBS), pH 7.4)
-
Quartz cuvettes
-
Spectrofluorometer
-
L-Tryptophan (as a reference standard)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a similar stock solution of L-tryptophan.
-
Working Solution Preparation: Dilute the stock solutions to a final concentration of 10-50 µM in the desired solvent (e.g., PBS, pH 7.4). The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the estimated maximum (e.g., 360 nm).
-
Scan the excitation wavelengths from 250 nm to 340 nm.
-
Record the excitation spectrum. The peak of this spectrum is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum.
-
Scan the emission wavelengths from the excitation wavelength + 10 nm to 500 nm.
-
Record the emission spectrum. The peak of this spectrum is the emission maximum.
-
-
Relative Quantum Yield Determination:
-
Measure the integrated fluorescence intensity and absorbance at the excitation maximum for both the this compound and L-tryptophan solutions.
-
Calculate the relative quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) Where:
-
Φ_ref is the quantum yield of the reference (L-tryptophan in water is ~0.14).
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Protocol for Site-Specific Labeling of a Protein with this compound
Objective: To incorporate this compound at a specific site in a protein for fluorescence studies. This protocol assumes prior incorporation of a suitable reactive handle at the desired position. A common method involves the genetic incorporation of an unnatural amino acid with an orthogonal reactivity, followed by chemical conjugation.
Materials:
-
Purified protein with a site-specific reactive group (e.g., an azide or alkyne).
-
This compound functionalized with a complementary reactive group (e.g., an alkyne or azide for click chemistry).
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Prepare the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with a 10- to 50-fold molar excess of the functionalized this compound.
-
Add freshly prepared solutions of CuSO4, sodium ascorbate, and TBTA to final concentrations of 1 mM, 5 mM, and 1 mM, respectively.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove the unreacted probe and reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer.
-
Characterization: Confirm successful labeling by mass spectrometry and measure the protein concentration using a standard protein assay.
Protocol for Monitoring Protein Conformational Changes
Objective: To use the fluorescence of incorporated this compound to monitor changes in protein conformation induced by a denaturant.
Materials:
-
Labeled protein from Protocol 3.2.
-
Denaturant stock solution (e.g., 8 M Guanidinium Chloride (GdmCl) or Urea).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the labeled protein and varying concentrations of the denaturant. Allow the samples to equilibrate for a specified time (e.g., 30 minutes to overnight).
-
Fluorescence Measurement:
-
For each sample, record the fluorescence emission spectrum using the predetermined excitation wavelength for this compound.
-
Record the fluorescence intensity at the emission maximum and the wavelength of the emission maximum (λ_max).
-
-
Data Analysis:
-
Plot the fluorescence intensity and/or λ_max as a function of the denaturant concentration.
-
A sigmoidal curve is indicative of a cooperative unfolding transition. The midpoint of this transition corresponds to the concentration of denaturant at which 50% of the protein is unfolded.
-
Visualizations
Caption: Workflow for the synthesis, characterization, and application of this compound.
Caption: Ligand-induced conformational change detected by a fluorescently labeled receptor.
Safety and Handling
This compound should be handled in a laboratory setting using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Dispose of the compound and any contaminated materials in accordance with local regulations.
References
Application Notes and Protocols for NMR Spectroscopy of Boc-7-hydroxy-L-tryptophan Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of peptides incorporating N-α-Boc-7-hydroxy-L-tryptophan. The protocols outlined below are intended to serve as a foundational resource for researchers engaged in the structural and functional characterization of these modified peptides, which are of growing interest in drug discovery and development.
Introduction
7-hydroxy-L-tryptophan is a naturally occurring, albeit rare, amino acid that, when incorporated into peptides, can significantly influence their conformational properties and biological activities. The hydroxyl group on the indole ring offers a site for further chemical modification and can participate in key molecular interactions. The tert-butyloxycarbonyl (Boc) protecting group is commonly used during solid-phase peptide synthesis (SPPS) to protect the α-amine of the amino acid. Understanding the precise three-dimensional structure of these modified peptides is crucial for elucidating their mechanism of action and for structure-based drug design. NMR spectroscopy is a powerful technique for determining the high-resolution structure and dynamics of peptides in solution.
Synthesis of Boc-7-hydroxy-L-tryptophan Containing Peptides
The synthesis of peptides containing this compound is typically achieved through Boc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Synthesis of N-α-Boc-7-hydroxy-L-tryptophan
While commercially available, N-α-Boc-7-hydroxy-L-tryptophan can also be synthesized in the laboratory. A general approach involves the protection of the α-amino group of 7-hydroxy-L-tryptophan with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Protocol for Boc Protection of 7-hydroxy-L-tryptophan:
-
Dissolve 7-hydroxy-L-tryptophan in a suitable solvent system, such as a mixture of dioxane and water.
-
Adjust the pH of the solution to approximately 9-10 with a suitable base (e.g., sodium hydroxide).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in a slight molar excess.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., citric acid or HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-α-Boc-7-hydroxy-L-tryptophan.
-
Purify the product by flash column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
-
Boc-protected amino acids, including this compound.
-
Coupling reagents (e.g., HBTU/HOBt or HATU).
-
Base (e.g., N,N-diisopropylethylamine - DIPEA).
-
Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Solvents: N,N-dimethylformamide (DMF), DCM, methanol.
-
Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail).
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling protocol.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of TFA in DCM (typically 25-50%) for 20-30 minutes.[1]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DMF.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid, including this compound, using coupling reagents like HBTU/HOBt in the presence of DIPEA.[2] The indole nitrogen of tryptophan may be protected with a formyl group, which is later removed during cleavage.[3]
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Boc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.[1]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the peptide's structure, including secondary structure elements, side-chain conformations, and intermolecular interactions.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Protocol for NMR Sample Preparation:
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.[4]
-
Concentration: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM. Higher concentrations generally lead to better signal-to-noise ratios.[2]
-
Solvent: For studies of exchangeable protons (e.g., amide protons), use a solvent system containing at least 10% D₂O for the deuterium lock.[4]
-
pH: Adjust the pH of the sample to the desired value using small aliquots of dilute deuterated acid or base (e.g., DCl or NaOD). The pH should be chosen to ensure peptide stability and to be relevant to the biological question being addressed.
-
Internal Standard: Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).
-
Filtration: Filter the final sample into a high-quality NMR tube to remove any particulate matter.[1]
NMR Data Acquisition
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete structural characterization of a peptide.
Recommended NMR Experiments:
-
1D ¹H NMR: Provides an initial overview of the sample and can be used to assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., an amino acid residue). This is the primary experiment for assigning proton resonances to specific amino acid types.[4]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.[4]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. This requires a ¹³C-labeled sample or can be performed at natural abundance for smaller peptides.
-
¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates amide protons with their directly attached nitrogen atoms. This requires a ¹⁵N-labeled sample.
Data Presentation: Quantitative NMR Data
The following tables provide an example of how to present the ¹H and ¹³C NMR chemical shift data for a hypothetical peptide containing this compound. Actual chemical shifts will be dependent on the peptide sequence, solvent, temperature, and pH.
Table 1: Example ¹H NMR Chemical Shifts (ppm) for a this compound (Htr) residue in a peptide.
| Proton | Chemical Shift (ppm) |
| NH (amide) | 8.0 - 8.5 |
| Hα | 4.2 - 4.7 |
| Hβ | 3.0 - 3.4 |
| H2 (indole) | 7.0 - 7.3 |
| H4 (indole) | 6.8 - 7.1 |
| H5 (indole) | 6.5 - 6.8 |
| H6 (indole) | 6.9 - 7.2 |
| OH (indole) | 9.0 - 9.5 |
| Boc (t-butyl) | 1.3 - 1.5 |
Table 2: Example ¹³C NMR Chemical Shifts (ppm) for a this compound (Htr) residue in a peptide.
| Carbon | Chemical Shift (ppm) |
| Cα | 55 - 60 |
| Cβ | 27 - 32 |
| Cγ (indole) | 108 - 112 |
| Cδ1 (indole) | 123 - 127 |
| Cδ2 (indole) | 120 - 124 |
| Cε2 (indole) | 125 - 129 |
| Cε3 (indole) | 110 - 114 |
| Cζ2 (indole) | 135 - 139 |
| Cζ3 (indole) | 115 - 119 |
| Cη2 (indole) | 128 - 132 |
| C7 (indole) | 145 - 150 |
| Boc (quat. C) | 78 - 82 |
| Boc (CH₃) | 28 - 30 |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway involving a peptide containing 7-hydroxy-L-tryptophan.
Caption: Experimental workflow for the synthesis and structural analysis of this compound containing peptides.
Caption: Hypothetical signaling pathway initiated by a 7-hydroxy-L-tryptophan containing peptide binding to a cell surface receptor.
Conclusion
The incorporation of this compound into peptides provides a valuable tool for probing peptide structure and function. The protocols and guidelines presented in these application notes offer a starting point for the successful synthesis, purification, and detailed NMR-based structural characterization of these modified peptides. The ability to determine their high-resolution structures will undoubtedly accelerate their development as novel therapeutic agents and research tools.
References
Unveiling the Serotonergic Pathway: Applications of 5-Hydroxy-L-tryptophan in Neuroscience Research
A note on the requested topic: Initial literature searches for Boc-7-hydroxy-L-tryptophan did not yield significant results regarding its direct application in neuroscience research. The "Boc" (tert-butyloxycarbonyl) group is a protecting group commonly used in organic synthesis, suggesting that this compound is likely a synthetic intermediate rather than a biologically active compound for in vivo or in vitro neuroscience studies. Furthermore, the parent compound, 7-hydroxy-L-tryptophan, is primarily investigated for its potential as a cytotoxic agent in cancer therapy due to its conversion to a neurotoxin in serotonin-producing tumor cells.
Given the scarcity of information on this compound's role in neuroscience, this document will focus on a closely related and extensively studied compound: 5-hydroxy-L-tryptophan (5-HTP) . As the immediate precursor to the neurotransmitter serotonin, 5-HTP is a cornerstone tool for researchers investigating the serotonergic system's role in brain function and disease.
Application Notes for 5-Hydroxy-L-tryptophan (5-HTP)
Introduction: 5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a critical intermediate in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Unlike its own precursor, L-tryptophan, the conversion of 5-HTP to serotonin is not the rate-limiting step in this pathway.[1] This property makes 5-HTP a powerful tool for researchers, as its administration can bypass the normal regulation of serotonin synthesis and lead to a significant increase in brain serotonin levels.[[“]][[“]] It readily crosses the blood-brain barrier, a feature not shared by serotonin itself, making it an effective systemic agent for modulating central serotonergic activity.[2][5]
Principle of Action: The primary application of 5-HTP in neuroscience research is to elevate serotonin levels in the central nervous system. Following administration, 5-HTP is taken up by neurons and converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC). This leads to increased vesicular storage and subsequent release of serotonin into the synaptic cleft, thereby amplifying serotonergic signaling.
Key Research Applications:
-
Investigating the Role of Serotonin in Mood and Behavior: 5-HTP is widely used in animal models to study the involvement of serotonin in depression, anxiety, and other mood disorders.[6][7] By observing behavioral changes following 5-HTP administration, researchers can correlate specific behaviors with altered serotonergic function.
-
Modeling Serotonin Syndrome: The administration of high doses of 5-HTP, particularly in combination with other serotonergic agents like monoamine oxidase inhibitors (MAOIs) or selective serotonin reuptake inhibitors (SSRIs), is a common method for inducing serotonin syndrome in animal models.[[“]][[“]][10] This allows for the study of the pathophysiology of this potentially life-threatening condition and the testing of potential therapeutic interventions.
-
Studying Serotonergic Neurotransmission: 5-HTP can be used in conjunction with techniques like in vivo microdialysis and electrochemistry to study the dynamics of serotonin release and metabolism in real-time.[11][12]
-
Exploring the Gut-Brain Axis: As a significant portion of the body's serotonin is produced in the gut, 5-HTP is a valuable tool for investigating the influence of peripheral serotonin on brain function and behavior, and the role of gut microbiota in serotonin synthesis.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 5-HTP in neuroscience research.
| Parameter | Species | Value | Reference |
| Dosage for Depression Models | Various | 200-300 mg/kg daily (up to 1 year) | [14] |
| Dosage for Appetite Regulation | Various | 750-900 mg daily (up to 6 weeks) | [14] |
| Half-life (oral) | Human | Approximately 4 hours | [14] |
| Peak Concentration Time | Human | 1-2 hours | [14] |
| Analytical Method | Analyte(s) | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| LC-MS/MS | 5-HTP, Serotonin, Tryptophan | LOD: 1.39 - 2.35 ng/mL, LOQ: 4.36 - 15.36 ng/mL | [15][16] |
| Electrochemical Sensing | Serotonin | LOD: 5.6 nM - 140 nM | [17][18][19] |
Experimental Protocols
Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic effects of 5-HTP in rodents.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).[20][21]
-
Video tracking software (e.g., ANY-maze, EthoVision XT).
-
5-HTP solution (dissolved in sterile saline).
-
Vehicle control (sterile saline).
-
Experimental animals (mice or rats).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[22]
-
Drug Administration: Administer 5-HTP or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.[23] Dosages can range from 25 to 100 mg/kg depending on the research question.
-
EPM Test:
-
Data Analysis:
-
Analyze the video recordings to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in open arm exploration is indicative of an anxiolytic effect.
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Serotonin
Objective: To measure changes in extracellular serotonin levels in a specific brain region following 5-HTP administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with electrochemical or fluorescence detection, or LC-MS/MS.
-
5-HTP solution.
-
Anesthetized or freely moving animal.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus) using stereotaxic coordinates.
-
Probe Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples before drug administration to establish a stable baseline of serotonin levels.
-
Drug Administration: Administer 5-HTP (e.g., 30-75 mg/kg, i.v. or i.p.).[11][25]
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-injection.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin concentration using a sensitive analytical method like HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline levels to determine the effect of 5-HTP.
Protocol 3: Quantification of 5-HTP and Serotonin in Brain Tissue using LC-MS/MS
Objective: To determine the total concentration of 5-HTP and serotonin in brain tissue samples.
Materials:
-
Brain tissue homogenizer.
-
Centrifuge.
-
Protein precipitation solution (e.g., acetonitrile).
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
Analytical column (e.g., C18 reversed-phase).
-
Mobile phases (e.g., acetonitrile and water with formic acid).
-
Internal standards (e.g., deuterated 5-HTP and serotonin).
Procedure:
-
Tissue Homogenization: Homogenize the dissected brain tissue in a suitable buffer on ice.
-
Protein Precipitation: Add a protein precipitation solvent (e.g., ice-cold acetonitrile) to the homogenate, vortex, and centrifuge to pellet the proteins.
-
Supernatant Collection: Collect the supernatant containing the analytes.
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Construct calibration curves using known concentrations of 5-HTP and serotonin standards.
-
Calculate the concentration of the analytes in the brain tissue samples based on the calibration curves and normalize to the tissue weight.
-
Visualizations
Caption: Serotonin Synthesis Pathway
Caption: Workflow for Anxiety Behavior Testing
Caption: In Vivo Microdialysis Workflow
References
- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Can 5-HTP supplementation increase serotonin levels in the brain? - Consensus [consensus.app]
- 4. Can 5-HTP supplementation increase serotonin levels in the brain? - Consensus [consensus.app]
- 5. aayuclinics.com [aayuclinics.com]
- 6. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. 5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects) [healthline.com]
- 8. Does 5-HTP increase the risk of serotonin syndrome? - Consensus [consensus.app]
- 9. Does 5-HTP increase the risk of serotonin syndrome? - Consensus [consensus.app]
- 10. The murine serotonin syndrome - evaluation of responses to 5-HT-enhancing drugs in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Augmented brain 5-HT crosses the blood-brain barrier through the 5-HT transporter in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paradoxical Actions of the Serotonin Precursor 5-hydroxytryptophan on the Activity of Identified Serotonergic Neurons in a Simple Motor Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. examine.com [examine.com]
- 15. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. A portable electrochemical sensing platform for serotonin detection based on surface-modified carbon fiber microelectrodes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Continuous Real-Time Detection of Serotonin Using an Aptamer-Based Electrochemical Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Elevated plus maze protocol [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc-7-hydroxy-L-tryptophan
Welcome to the technical support center for Boc-7-hydroxy-L-tryptophan. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound, due to the hydrophobic Boc (tert-butyloxycarbonyl) protecting group, generally exhibits better solubility in organic solvents compared to aqueous solutions.[1] For initial dissolution, we recommend trying organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where Boc-protected amino acids typically show good solubility.[2][3] Alcohols like methanol or ethanol can also be effective.[4] For subsequent use in aqueous buffers, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium.
Q2: Why is my this compound not dissolving in water?
A2: The low aqueous solubility of this compound is expected. The bulky and non-polar Boc group, in addition to the inherent hydrophobicity of the tryptophan side chain, limits its interaction with water molecules.[3][5] While L-tryptophan itself has limited water solubility (around 11.4 g/L at 25°C), the addition of the Boc group further increases its lipophilicity.[6]
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
A3: Yes, adjusting the pH can significantly improve solubility. The solubility of amino acids and their derivatives is lowest at their isoelectric point (pI), where the net charge is zero.[2][5] By adjusting the pH away from the pI, you can increase the net charge of the molecule, thereby enhancing its interaction with polar water molecules. For this compound, which has a free carboxylic acid group, increasing the pH to a basic level (e.g., using a buffer with a pH of 8-9 or adding a base like ammonium bicarbonate) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]
Q4: Are there any other additives that can enhance the solubility of this compound?
A4: Yes, several additives can be employed. The use of co-solvents in small percentages in your aqueous buffer can be effective. For instance, adding a small amount of DMSO or ethanol can help solubilize the compound.[3][5] Another approach is the use of cyclodextrins, which can form inclusion complexes with the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[2][7]
Troubleshooting Guides
Issue 1: Precipitate forms when adding a stock solution of this compound in organic solvent to an aqueous buffer.
-
Cause: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. The organic solvent from the stock solution may also influence the overall solubility.
-
Solution:
-
Reduce the final concentration: Try diluting to a lower final concentration.
-
Increase the co-solvent percentage: Incrementally increase the percentage of the organic co-solvent (e.g., DMSO) in your final aqueous buffer. However, be mindful of the tolerance of your experimental system to the organic solvent.[3]
-
Adjust the pH of the aqueous buffer: As mentioned in the FAQs, moving the pH away from the pI will increase solubility. For this compound, a slightly basic pH is likely to be beneficial.[2]
-
Gentle heating and sonication: Warming the solution to a temperature below 40°C or using a sonicator can aid in dissolution.[2][3]
-
Issue 2: The compound dissolves initially but crashes out of solution over time.
-
Cause: This may be due to the formation of a supersaturated solution that is not stable, or changes in temperature or pH over time. Aggregation of the molecule can also lead to precipitation.[5]
-
Solution:
-
Confirm you are below the saturation point: It is crucial to work with concentrations that are thermodynamically stable.
-
Incorporate solubility enhancers: The addition of charged amino acids like L-arginine and L-glutamic acid to the buffer has been shown to increase the long-term stability and solubility of some proteins and could be tested here.[8]
-
Centrifugation: Before use, always centrifuge your prepared solution to pellet any undissolved material or aggregates that may have formed.[2][3]
-
Quantitative Data Summary
The following table provides an estimated solubility of this compound in various solvents. Please note that these are typical values and may vary depending on the specific batch, temperature, and purity.
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water (pH 7.0) | 25 | < 0.1 |
| Water (pH 9.0) | 25 | 1 - 2 |
| Methanol | 25 | 10 - 20 |
| Ethanol | 25 | 5 - 10 |
| DMSO | 25 | > 50 |
| DMF | 25 | > 50 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at the recommended temperature, protected from light.
Protocol 2: Improving Aqueous Solubility by pH Adjustment
-
Prepare a suspension of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline).
-
While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH or 10% ammonium bicarbonate) dropwise.[3]
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the compound dissolves. Be cautious not to exceed a pH that might compromise the stability of the compound or be incompatible with your experiment.
-
Once dissolved, adjust the pH to the final desired value using a dilute acid or base.
-
Filter the solution through a 0.22 µm filter to remove any remaining particulates.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Relationship between pH and solubility of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. chemicalforums.com [chemicalforums.com]
- 5. biosynth.com [biosynth.com]
- 6. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A simple method for improving protein solubility and long-term stability. | Semantic Scholar [semanticscholar.org]
preventing oxidation of 7-hydroxy-L-tryptophan during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxy-L-tryptophan. The focus is on preventing oxidation, a critical challenge during the synthesis of this sensitive molecule.
Frequently Asked Questions (FAQs)
Q1: Why is 7-hydroxy-L-tryptophan so susceptible to oxidation?
A1: The indole ring of tryptophan, particularly when substituted with an electron-donating hydroxyl group at the 7-position, is highly susceptible to oxidation. The 7-hydroxy group increases the electron density of the aromatic system, making it more reactive towards atmospheric oxygen, light, and trace metal impurities. This can lead to the formation of colored byproducts and degradation of the desired compound.
Q2: What are the common signs of oxidation during the synthesis?
A2: The most common indicator of oxidation is a change in the color of the reaction mixture or the isolated product, often turning yellow, brown, or even black. You may also observe the appearance of unexpected spots on thin-layer chromatography (TLC) or additional peaks in your HPLC analysis, corresponding to oxidized byproducts like kynurenines.
Q3: What is the general strategy to prevent oxidation during the synthesis?
A3: A multi-pronged approach is essential. This includes:
-
Use of Protecting Groups: Protecting the sensitive hydroxyl and amino groups can shield them from oxidative conditions during intermediate steps.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen.
-
Control of Reaction Conditions: Careful control of temperature and light exposure can significantly reduce the rate of oxidation.
-
Use of Antioxidants: In some cases, the addition of a chemical antioxidant can help to scavenge reactive oxygen species.
-
Purification of Reagents and Solvents: Using high-purity, degassed solvents and reagents can eliminate potential sources of catalytic metal impurities and dissolved oxygen.
Troubleshooting Guide: Preventing Oxidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns yellow/brown | 1. Exposure to atmospheric oxygen. 2. Presence of trace metal impurities in reagents or solvents. 3. Decomposition at elevated temperatures. 4. Light-induced degradation. | 1. Ensure all reaction vessels are thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. 2. Use high-purity, peroxide-free solvents. Consider treating solvents with a metal scavenger if contamination is suspected. 3. Maintain the recommended reaction temperature. Avoid localized overheating. 4. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Formation of multiple byproducts on TLC/HPLC | 1. Oxidation of the indole ring. 2. Side reactions due to unprotected functional groups. | 1. Implement rigorous inert atmosphere techniques. Consider using degassed solvents. 2. Employ a suitable protecting group strategy for the hydroxyl and amino functionalities, such as a benzyl group for the hydroxyl moiety. |
| Low yield of the final product | 1. Degradation of starting materials or intermediates due to oxidation. 2. Loss of product during purification to remove oxidized impurities. | 1. Follow all recommendations for preventing oxidation throughout the entire synthetic sequence. 2. Optimize purification methods. For example, use a purification technique that is rapid and minimizes exposure to air and light. |
| Product darkens upon storage | 1. Residual oxygen in the storage container. 2. Exposure to light. | 1. Store the final product under an inert atmosphere in a tightly sealed container. 2. Store in an amber vial or in a dark place at a low temperature (e.g., <-15°C). |
Experimental Protocols
Protocol 1: Synthesis of 7-Benzyloxyindole (Protected Precursor)
This protocol outlines the synthesis of 7-benzyloxyindole, a key intermediate where the reactive 7-hydroxyl group is protected by a benzyl group to prevent oxidation in subsequent steps.
Materials:
-
7-Hydroxyindole
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 7-hydroxyindole in DMF, add anhydrous potassium carbonate.
-
Slowly add benzyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to the temperature specified in your chosen literature procedure and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-benzyloxyindole.
Protocol 2: General Precautions for Handling 7-Hydroxy-L-Tryptophan
Given the sensitivity of the final product, the following handling and storage procedures are recommended to minimize oxidation.
Procedure:
-
Work under Inert Gas: Whenever possible, handle the solid material and its solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Use Degassed Solvents: Prior to dissolving the compound, degas the solvent by sparging with nitrogen or argon for at least 15-20 minutes.
-
Protect from Light: Use amber vials or wrap containers with aluminum foil to prevent light-induced degradation.
-
Low-Temperature Storage: Store the solid compound and its solutions at low temperatures (e.g., -20°C or below) under an inert atmosphere.[1]
Visualizations
Caption: Synthetic workflow for 7-hydroxy-L-tryptophan.
Caption: Troubleshooting logic for oxidation issues.
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-7-hydroxy-L-tryptophan
Welcome to the technical support center for the utilization of Boc-7-hydroxy-L-tryptophan in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the coupling of this specialized amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with coupling this compound?
A1: The primary challenges in coupling this compound stem from the unique properties of the 7-hydroxyindole side chain. These include:
-
Steric Hindrance: The bulky Boc protecting group on the alpha-amino group, combined with the indole side chain, can create steric hindrance, potentially slowing down the coupling reaction.
-
Side Chain Reactivity: The phenolic hydroxyl group at the 7-position of the indole ring is susceptible to oxidation and other side reactions under standard SPPS conditions.[1][2] This can lead to the formation of impurities and a decrease in the yield of the desired peptide.
-
Solubility: Boc-protected amino acids, particularly those with large side chains, can sometimes exhibit poor solubility in standard SPPS solvents like Dimethylformamide (DMF), which can impede coupling efficiency.[3]
Q2: Is it necessary to protect the hydroxyl group on the 7-position of the indole ring?
A2: While tryptophan itself can often be used in peptide synthesis without side-chain protection, the presence of the electron-donating hydroxyl group at the 7-position increases the indole ring's susceptibility to oxidation and electrophilic attack.[1][4] For many applications, especially in longer or more complex peptides, protecting the 7-hydroxy group is recommended to prevent side reactions and improve the final purity of the peptide. However, for short, simple sequences, it may be possible to proceed without side-chain protection, provided that appropriate scavengers are used during cleavage.
Q3: What are the potential side reactions involving the 7-hydroxyindole side chain during SPPS?
A3: The 7-hydroxyindole side chain is prone to several side reactions, including:
-
Oxidation: The phenolic hydroxyl group makes the indole ring more susceptible to oxidation, which can occur during coupling, deprotection, or cleavage steps. This can lead to the formation of various oxidized byproducts.[4]
-
Alkylation: The electron-rich indole ring can be susceptible to alkylation by carbocations generated during the cleavage of other protecting groups, such as those from arginine or lysine residues.[4][5]
-
Modification by Coupling Reagents: Some coupling reagents or their byproducts might react with the unprotected hydroxyl group.
Q4: How can I monitor the efficiency of the coupling reaction?
A4: The most common method for monitoring coupling efficiency in SPPS is the ninhydrin (Kaiser) test. A positive ninhydrin test (blue/purple beads) indicates the presence of unreacted primary amines, signifying incomplete coupling. For secondary amines, such as the N-terminal proline, an isatin test can be used. Additionally, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the successful incorporation of the amino acid.[6]
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Ninhydrin Test)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | 1. Double Couple: Repeat the coupling step with a fresh solution of the amino acid and coupling reagent.[7] 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. 3. Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU.[8] |
| Poor Solubility of this compound | 1. Use a Different Solvent System: Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) to improve solubility. 2. Pre-dissolve the Amino Acid: Ensure the this compound is fully dissolved before adding it to the reaction vessel. Gentle warming may be necessary, but care should be taken to avoid degradation. |
| Aggregation of the Growing Peptide Chain | 1. Incorporate a "Difficult Sequence" Protocol: Use structure-disrupting solvents or additives. 2. Microwave-Assisted Synthesis: Employing microwave energy can help to disrupt aggregation and enhance coupling efficiency. |
Issue 2: Formation of Impurities Detected by HPLC/MS
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation of the 7-hydroxyindole Side Chain | 1. Use Scavengers: During cleavage, use a scavenger cocktail containing reagents like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to quench reactive species.[9] 2. Protect the Hydroxyl Group: If oxidation is a persistent issue, consider using a protected version of 7-hydroxy-L-tryptophan for the synthesis. 3. Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen. |
| Alkylation of the Indole Ring | 1. Use Indole-Protected Tryptophan: Employing a derivative with a protecting group on the indole nitrogen, such as Boc-Trp(For)-OH, can prevent this side reaction.[10] 2. Optimize Scavenger Cocktail: Ensure the cleavage cocktail contains effective scavengers for carbocations, such as water and TIS. |
| Racemization | 1. Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling reaction can suppress racemization.[8] 2. Avoid Excessive Base: Use the minimum necessary amount of base during the coupling step. |
Experimental Protocols
Standard Coupling Protocol using HATU
-
Deprotection: Treat the resin-bound peptide with 20-50% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Activation: In a separate vessel, pre-activate a solution of this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF with a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-4 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring: Perform a ninhydrin test to check for completion of the coupling. If the test is positive, repeat the coupling step (double couple).
Cleavage and Deprotection Protocol
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used in the synthesis. A common cocktail for peptides containing tryptophan is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for coupling this compound.
Caption: Troubleshooting decision tree for common issues with this compound coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protection of tryptophan with the formyl group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Boc-7-hydroxy-L-tryptophan
Welcome to the technical support center for the synthesis of N-tert-butyloxycarbonyl-7-hydroxy-L-tryptophan (Boc-7-hydroxy-L-tryptophan). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired N-α-Boc-7-hydroxy-L-tryptophan
Question: I am getting a low yield of my target product, N-α-Boc-7-hydroxy-L-tryptophan. What are the possible reasons and how can I improve the yield?
Answer:
Low yields can stem from several factors, primarily related to incomplete reaction, degradation of the starting material or product, and the formation of side products. Here are the key areas to investigate:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure that at least a stoichiometric equivalent of Di-tert-butyl dicarbonate ((Boc)₂O) is used. An excess of (Boc)₂O (e.g., 1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.
-
Inadequate Base: The choice and amount of base are critical. A common issue is using a base that is too weak or in an insufficient amount to deprotonate the amino group effectively. For amino acids, bases like sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or triethylamine (TEA) are commonly used. The pH of the reaction mixture should be maintained in the basic range (typically pH 9-10) to ensure the amino group is sufficiently nucleophilic.
-
Low Reaction Temperature: While the reaction is often carried out at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate and yield, especially if solubility is an issue. However, be cautious as higher temperatures can also promote side reactions.
-
-
Degradation:
-
Oxidation of the Phenolic Hydroxyl Group: The 7-hydroxyindole moiety is susceptible to oxidation, which can lead to colored impurities and a lower yield of the desired product. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Acidic Conditions During Workup: The Boc protecting group is labile to strong acids. During the workup, ensure that the pH does not drop to strongly acidic levels, which could lead to premature deprotection.
-
-
Side Product Formation:
-
The formation of multiple Boc-protected species is a significant cause of low yields of the desired mono-protected product. Please refer to the specific troubleshooting sections below for managing these side reactions.
-
Problem 2: Formation of Multiple Spots on TLC, Indicating Side Products
Question: My TLC analysis shows multiple spots in addition to my starting material and desired product. What are these side products and how can I minimize them?
Answer:
The presence of multiple spots on TLC is a strong indicator of side reactions. The most common side products in the Boc protection of 7-hydroxy-L-tryptophan are the result of over-protection, leading to di- and tri-Boc species, as well as protection at unintended sites.
-
Potential Side Products:
-
N,O-di-Boc-7-hydroxy-L-tryptophan: Protection of both the α-amino group and the 7-hydroxyl group. The phenolic hydroxyl group can be acylated by (Boc)₂O, especially under strongly basic conditions or with prolonged reaction times.
-
N,N(indole)-di-Boc-7-hydroxy-L-tryptophan: Protection of both the α-amino group and the indole nitrogen. The indole NH is less nucleophilic than the α-amino group but can react with (Boc)₂O, particularly in the presence of a strong base and a catalyst like 4-dimethylaminopyridine (DMAP).
-
N,O,N(indole)-tri-Boc-7-hydroxy-L-tryptophan: Protection of all three reactive sites: the α-amino group, the 7-hydroxyl group, and the indole nitrogen.
-
-
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Use a minimal excess of (Boc)₂O (e.g., 1.05-1.2 equivalents) to reduce the likelihood of multiple additions.
-
Choice of Base and Solvent: A milder base such as sodium bicarbonate in an aqueous/organic solvent mixture (e.g., dioxane/water or THF/water) often provides good selectivity for N-protection over O-protection. Stronger bases or the addition of DMAP can promote O-acylation and indole N-acylation.
-
Reaction Temperature and Time: Conduct the reaction at room temperature or below and monitor the progress by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-protected products.
-
pH Control: Maintaining a moderately basic pH (around 9-10) is crucial for selective N-protection.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most frequently encountered side reaction is the formation of di-Boc derivatives, particularly the N,O-di-Boc-7-hydroxy-L-tryptophan , where the Boc group is attached to both the alpha-amino group and the 7-hydroxyl group. This occurs because the phenolic hydroxyl group has sufficient nucleophilicity to react with (Boc)₂O, especially under basic conditions. Formation of the N,N(indole)-di-Boc product is also possible, though generally less favored without specific catalysts like DMAP.
Q2: How can I selectively protect the α-amino group over the 7-hydroxyl and indole NH groups?
A2: Selective N-α-protection can be achieved by carefully controlling the reaction conditions. The α-amino group is the most nucleophilic site under moderately basic conditions.
-
Recommended Conditions for Selectivity:
-
Solvent System: A mixture of an organic solvent like dioxane or THF with water is commonly used.
-
Base: Use a moderately strong base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to maintain a pH of 9-10.
-
Temperature: Perform the reaction at room temperature.
-
Reagent Stoichiometry: Use a slight excess (1.1 eq.) of (Boc)₂O.
-
Monitoring: Closely monitor the reaction by TLC and quench it once the starting material is consumed.
-
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the desired product and the di-Boc side products.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., dichloromethane or ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. The less polar di-Boc and tri-Boc products will elute before the more polar mono-Boc product.
-
Acid-Base Extraction: An initial workup involving acid-base extraction can help remove some impurities. After the reaction, acidifying the aqueous layer to pH ~3-4 with a mild acid like citric acid will protonate the carboxylic acid, allowing for extraction into an organic solvent like ethyl acetate. Unreacted (Boc)₂O and some less polar byproducts may remain in the organic phase during the initial basic wash.
Q4: Can I use DMAP as a catalyst to speed up the reaction?
A4: While 4-dimethylaminopyridine (DMAP) is an effective catalyst for Boc protection, its use is not recommended if you want to achieve selective N-α-protection of 7-hydroxy-L-tryptophan. DMAP is known to significantly promote the acylation of alcohols and phenols, which would lead to a higher proportion of the undesired N,O-di-Boc side product.
Data Presentation
The following table summarizes the expected outcomes and potential side products under different reaction conditions. Please note that these are general guidelines and optimal conditions may vary.
| Condition | Expected Major Product | Potential Side Products | Typical Yield Range (%) | Purity Issues |
| 1.1 eq (Boc)₂O, NaHCO₃, Dioxane/H₂O, RT | N-α-Boc-7-hydroxy-L-tryptophan | N,O-di-Boc, Unreacted Starting Material | 70-85% | Moderate, requires chromatography |
| 2.2 eq (Boc)₂O, NaOH, THF/H₂O, RT | N,O-di-Boc-7-hydroxy-L-tryptophan | N-α-Boc, N,N(indole)-di-Boc | Variable | High mixture of products |
| 1.1 eq (Boc)₂O, DMAP (cat.), TEA, CH₂Cl₂, RT | Mixture of N-α-Boc and N,O-di-Boc | N,N(indole)-di-Boc, Tri-Boc | Highly Variable | Poor selectivity, difficult purification |
Experimental Protocols
Selective N-α-Boc Protection of 7-hydroxy-L-tryptophan
This protocol is optimized for the selective protection of the α-amino group.
Materials:
-
7-hydroxy-L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Citric acid solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-hydroxy-L-tryptophan (1.0 eq) in a mixture of 1,4-dioxane and a 1 M aqueous solution of sodium bicarbonate. The ratio of dioxane to water should be sufficient to dissolve the starting material (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH:AcOH 90:9:1).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with a 1 M citric acid solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford pure N-α-Boc-7-hydroxy-L-tryptophan.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the synthesis of this compound.
Caption: General workflow for the synthesis and purification of N-α-Boc-7-hydroxy-L-tryptophan.
Caption: Reaction pathways showing the formation of the desired product and common side products.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
Technical Support Center: Purification of Boc-7-hydroxy-L-tryptophan
Welcome to the technical support center for the purification of Nα-Boc-7-hydroxy-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this valuable amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for Boc-7-hydroxy-L-tryptophan?
A1: this compound is susceptible to degradation under several conditions. The indole ring of tryptophan derivatives is prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of oxidizing agents or metal ions.[1][2] The Boc (tert-butoxycarbonyl) protecting group is labile under acidic conditions and can be cleaved, leading to the unprotected amino acid.[3][4] Therefore, it is crucial to handle the compound with care, minimizing exposure to harsh conditions.
Q2: What are the expected solubility properties of this compound?
A2: Similar to other Boc-protected amino acids, this compound is expected to be soluble in many organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexanes may be limited. The presence of the carboxylic acid and hydroxyl groups may impart some polarity. Solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at higher pH due to the deprotonation of the carboxylic acid.
Q3: What are the potential sources of impurities in a sample of this compound?
A3: Impurities can arise from several sources:
-
Starting materials: Unreacted 7-hydroxy-L-tryptophan or Boc-anhydride.
-
Side-reactions during Boc-protection: Di-Boc protection (on both the alpha-amino group and the indole nitrogen) or protection of the phenolic hydroxyl group.
-
Degradation products: Oxidation of the indole ring can lead to various byproducts, including kynurenine derivatives.[1]
-
Residual solvents and reagents: Solvents used in the reaction and purification, as well as any catalysts or bases.
Q4: How can I monitor the purity of this compound during purification?
A4: The most common methods for monitoring purity are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point. For HPLC, a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.[5][6][7][8]
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
Symptoms:
-
Multiple spots on TLC of the collected fractions.
-
Broad or tailing peaks in the HPLC analysis of the purified product.[9][10][11][12]
-
Low overall yield.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase for better separation on TLC before running the column. A good separation on TLC will have a clear difference in Rf values between the product and impurities. |
| Co-eluting Impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., diol or cyano-bonded silica) or a different solvent system. Sometimes, switching from normal-phase to reversed-phase chromatography (or vice-versa) can resolve co-eluting spots. |
| On-Column Degradation | The silica gel used in column chromatography can be slightly acidic, potentially causing some cleavage of the Boc group. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (e.g., 0.1-1%). Alternatively, use a less acidic stationary phase like alumina. |
| Peak Tailing | For acidic compounds like this compound, interactions with the silica stationary phase can cause peak tailing.[12] Adding a small amount of acetic acid or formic acid to the mobile phase can help to improve peak shape. |
Issue 2: Product Degradation During Workup or Storage
Symptoms:
-
Development of color (yellowing or browning) in the product.[13]
-
Appearance of new impurity peaks in HPLC over time.
-
Decrease in the main peak area in HPLC over time.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation | The indole ring is susceptible to oxidation.[1][2] Avoid prolonged exposure to air and light. Work under an inert atmosphere (nitrogen or argon) if possible. Store the final product in a cool, dark place, preferably under an inert atmosphere. The use of antioxidants like ascorbic acid during workup could be considered in some cases.[6] |
| Acid-catalyzed Degradation | Exposure to strong acids during workup (e.g., for pH adjustment) can lead to cleavage of the Boc group. Use mild acidic conditions (e.g., dilute citric acid) for pH adjustments and perform these steps at low temperatures. |
| Presence of Metal Impurities | Trace amounts of metal ions can catalyze the degradation of tryptophan derivatives. If metal contamination is suspected, consider washing with a chelating agent like EDTA during the aqueous workup. |
| Heat Sensitivity | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperature and pressure. For final drying, a vacuum oven at room temperature is recommended. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
Objective: To purify crude this compound from non-polar and highly polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexanes, Methanol, Dichloromethane
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol). Spot the TLC plate and develop it in a solvent system such as ethyl acetate/hexanes (e.g., starting with 1:1) or dichloromethane/methanol (e.g., starting with 95:5). Visualize the spots under UV light (254 nm). The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version of it) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
Elution: Begin elution with the chosen mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product. For example, start with 50% ethyl acetate in hexanes and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).
-
Drying: Dry the purified product under high vacuum to remove residual solvents.
Protocol 2: Recrystallization
Objective: To obtain highly pure crystalline this compound.
Materials:
-
Crude or partially purified this compound
-
Solvents for recrystallization (e.g., ethyl acetate, hexanes, ethanol, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Screening: Test the solubility of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent pairs like ethyl acetate/hexanes or ethanol/water can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling generally results in larger and purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. labcompare.com [labcompare.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of Boc-7-hydroxy-L-tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-7-hydroxy-L-tryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization and navigate other potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process that leads to the formation of an equal mixture of both D- and L-enantiomers of a chiral molecule from a single enantiomer. In peptide synthesis, the stereochemistry of amino acids is critical for the final peptide's biological activity. The use of this compound, a chiral building block, requires careful control of reaction conditions to prevent the loss of its stereochemical integrity. Failure to do so can result in a mixture of diastereomeric peptides, which are often difficult to separate and can have different or diminished biological effects.
Q2: What are the primary factors that contribute to the racemization of this compound during peptide synthesis?
Several factors can promote racemization during the coupling of Boc-protected amino acids, including this compound:
-
Activation Method: The formation of highly activated intermediates, such as oxazolones, is a major pathway for racemization. The choice of coupling reagent directly influences the rate of oxazolone formation.
-
Base: The presence of a tertiary amine base, often used for in situ neutralization or to facilitate coupling, can accelerate racemization by promoting the abstraction of the alpha-proton of the activated amino acid.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Solvent: The polarity and nature of the solvent can influence the stability of the activated intermediates and the rate of racemization.
-
Over-activation: Prolonged activation times before the addition of the amine component can lead to increased racemization.
Q3: How does the 7-hydroxy group on the indole ring of tryptophan potentially influence racemization and side reactions?
The electron-donating nature of the 7-hydroxy group can increase the electron density of the indole ring system. While direct evidence specifically for 7-hydroxy-L-tryptophan is limited in the readily available literature, this electronic effect could potentially influence side reactions such as:
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation, and the presence of a hydroxyl group may further activate the ring towards oxidative processes.
-
Alkylation: The indole nitrogen and other positions on the ring can be susceptible to alkylation from carbocations generated during the cleavage of protecting groups from other amino acids in the peptide sequence.
It is crucial to employ scavengers during cleavage and to handle the amino acid under inert conditions to minimize these side reactions. Protecting the indole nitrogen, for instance with a formyl group, can also mitigate some of these issues.[1]
Troubleshooting Guides
Problem 1: Significant Racemization Detected in the Final Peptide
Symptoms:
-
Broad or multiple peaks for the target peptide in chiral HPLC analysis.
-
Reduced biological activity of the synthesized peptide.
-
Difficult purification due to the presence of diastereomers.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Utilize coupling reagents known to suppress racemization. Carbodiimides like DIC in combination with an additive are a good starting point. Uronium/aminium-based reagents such as HBTU or HATU can also be effective, particularly when used with an additive.[2] |
| Excessive Base | If a base is required, use a weaker, sterically hindered base like diisopropylethylamine (DIPEA) and use the minimum amount necessary. In situ neutralization protocols can also help minimize exposure to base. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature can be beneficial. |
| Prolonged Activation Time | Pre-activation of the carboxylic acid should be kept to a minimum. Ideally, the activated amino acid should be added to the amine component immediately after its formation. |
| Inadequate Racemization Suppressant | Always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling reaction. These additives react with the activated amino acid to form an active ester that is less prone to racemization. |
Problem 2: Presence of Unidentified Side-Products
Symptoms:
-
Multiple unexpected peaks in the HPLC or mass spectrometry analysis of the crude peptide.
-
Low yield of the desired peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidation of the Indole Ring | Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Consider adding antioxidants or scavengers to the reaction and cleavage cocktails. Protecting the indole nitrogen can also reduce susceptibility to oxidation. |
| Alkylation of the Indole Ring | During cleavage, use a scavenger cocktail containing reagents like triisopropylsilane (TIS) and water to quench reactive carbocations. Protecting the indole nitrogen with a labile group like a formyl (-CHO) or another Boc group can prevent this side reaction.[1] |
| Acylation of the 7-Hydroxy Group | While less common with urethane-protected amino acids, over-activation could potentially lead to acylation of the phenolic hydroxyl group.[3] Ensure efficient coupling to the amine to minimize this possibility. If suspected, a mild basic treatment post-synthesis might be necessary to cleave any ester formed, though this must be carefully controlled to avoid racemization. |
| Diketopiperazine Formation (if at the N-terminus) | This is more common with Fmoc chemistry at the dipeptide stage. If using a Boc strategy and this is still a concern, consider using a resin with a sterically hindered linker. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in Boc-SPPS
This protocol provides a starting point for minimizing racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Resin with a free N-terminal amine
-
Coupling reagent (e.g., DIC)
-
Racemization suppressant (e.g., HOBt)
-
Solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, if necessary)
-
Standard Boc-SPPS deprotection and washing reagents
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DCM and perform the standard Boc deprotection using TFA in DCM. Neutralize the resulting amine salt with a suitable base solution (e.g., 10% DIPEA in DCM) and wash thoroughly with DCM and DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF. Add DIC (2-3 equivalents) to the solution and allow it to pre-activate for a short period (e.g., 5-10 minutes) at 0°C.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Proceed with the next cycle of deprotection and coupling.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
To quantify the extent of racemization, a chiral HPLC method is essential. The following is a general guideline; specific conditions may need to be optimized for your particular peptide.
Materials:
-
Crude or purified peptide containing the 7-hydroxy-L-tryptophan residue
-
Chiral HPLC column (e.g., a Cinchona alkaloid-based zwitterionic chiral stationary phase)
-
HPLC system with a UV detector
-
Mobile phase solvents (e.g., methanol, water, formic acid, diethylamine)
Procedure:
-
Sample Preparation: Dissolve a small amount of the peptide in the mobile phase or a compatible solvent.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak ZWIX(+) or similar
-
Mobile Phase: A mixture of methanol and water with acidic and basic additives (e.g., 50 mM formic acid and 25 mM diethylamine in 98:2 methanol/water). The exact ratio and additive concentrations should be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The L- and D-enantiomers (as part of the diastereomeric peptides) should resolve into two separate peaks.
-
Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of each and calculate the extent of racemization.
Visualizations
Caption: General mechanism of racemization via oxazolone formation during peptide coupling.
Caption: A troubleshooting workflow for addressing racemization issues.
References
enhancing the stability of Boc-7-hydroxy-L-tryptophan in solution
Welcome to the technical support center for Boc-7-hydroxy-L-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The 7-hydroxy group on the indole ring makes the molecule particularly susceptible to oxidation, which can be exacerbated by light and elevated temperatures. Furthermore, the Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions.
Q2: What are the visible signs of this compound degradation in solution?
A2: A common sign of degradation is a change in the color of the solution, often developing a yellow or brownish tint. This is typically due to the oxidation of the 7-hydroxyindole moiety.[1] Other indicators may include the appearance of precipitates or a decrease in the concentration of the active compound as measured by analytical techniques such as HPLC.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored at low temperatures, typically between 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to degas solvents to remove dissolved oxygen and to store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution has a dual effect on the stability of this compound. The Boc protecting group is labile in acidic conditions (pH < 4) and can be cleaved, exposing the free amine. Conversely, the 7-hydroxyindole ring is more susceptible to oxidation at neutral to alkaline pH. Therefore, a slightly acidic to neutral pH range (e.g., pH 5-6) is often a reasonable compromise for short-term experiments, though the optimal pH should be determined empirically for specific applications.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of the 7-hydroxyindole ring. Common antioxidants that can be tested include ascorbic acid, butylated hydroxytoluene (BHT), and ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation. The choice and concentration of the antioxidant should be optimized for your specific experimental system to ensure compatibility and efficacy.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
Problem: Your freshly prepared solution of this compound is turning yellow or brown much faster than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Oxidation | 1. Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Prepare the solution in a glove box or use Schlenk techniques to maintain an inert atmosphere. 3. Add Antioxidants: Incorporate a suitable antioxidant into your formulation. See the Experimental Protocols section for guidance on selecting and testing antioxidants. |
| Photodegradation | 1. Protect from Light: Use amber glass vials or wrap your containers with aluminum foil. 2. Minimize Light Exposure: Perform experimental manipulations in a dimly lit environment whenever possible. |
| Incompatible Solvent | 1. Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. 2. Solvent Choice: Test the stability in a range of degassed solvents (e.g., ethanol, DMSO, buffered aqueous solutions) to identify the most suitable one for your application. |
Issue 2: Loss of Compound Integrity (Confirmed by HPLC)
Problem: HPLC analysis shows a rapid decrease in the peak corresponding to this compound and the appearance of new peaks.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Boc-Group Cleavage | 1. Check pH: Measure the pH of your solution. If it is acidic (pH < 4), the Boc group is likely being cleaved. 2. Buffer the Solution: Use a suitable buffer system to maintain a stable pH in the optimal range (empirically determined, but start with pH 5-6). |
| Oxidative Degradation | 1. Implement Antioxidant Strategies: Refer to the solutions for "Rapid Discoloration of the Solution" to mitigate oxidation. 2. Identify Degradants: Use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation pathway and help in selecting more effective stabilization strategies. |
| Temperature-Induced Degradation | 1. Control Temperature: Ensure that your experimental conditions do not expose the solution to high temperatures for extended periods. 2. Conduct Stability Studies: Perform a temperature stability study to determine the acceptable temperature range and duration of exposure for your specific formulation. |
Data Presentation
Table 1: Summary of Factors Affecting Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound | Recommended Mitigation Strategies |
| pH | Acidic pH (<4) can cleave the Boc group. Neutral to alkaline pH can increase the rate of oxidation of the 7-hydroxyindole ring. | Maintain pH in a slightly acidic to neutral range (e.g., pH 5-6) using a suitable buffer. |
| Light | UV and visible light can promote oxidative degradation (photodegradation). | Store solutions in amber vials or protect from light with foil. Minimize exposure during handling. |
| Temperature | Elevated temperatures accelerate both acidic hydrolysis of the Boc group and oxidative degradation. | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid heat. |
| Oxygen | Molecular oxygen is a key reactant in the oxidative degradation of the 7-hydroxyindole moiety. | Use degassed solvents. Prepare and store solutions under an inert atmosphere (N₂ or Ar). Add antioxidants. |
| Metal Ions | Trace metal ions can catalyze oxidative degradation. | Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a shallow gradient to effectively separate closely eluting impurities. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a UV detector set at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 220 nm and 280 nm).
-
Forced Degradation Study: To generate degradation products and validate the method's stability-indicating capability, subject aliquots of the this compound solution to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: 60°C in a neutral solution for 24, 48, and 72 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Method Optimization: Analyze the stressed samples using the initial HPLC method. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation of all degradation peaks from the main compound peak.
Protocol 2: Evaluation of Antioxidants for Stabilization
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare stock solutions of the antioxidants to be tested (e.g., 1 M ascorbic acid, 1 M BHT in ethanol, 0.5 M EDTA).
-
-
Prepare Test Samples:
-
In amber vials, prepare a series of solutions of this compound at the desired final concentration in the chosen buffer system (e.g., pH 6 phosphate buffer).
-
To each vial (except the control), add a different antioxidant at a range of final concentrations (e.g., 0.1, 1, 10 mM).
-
Include a control sample with no antioxidant.
-
-
Incubation: Store the vials under conditions that are known to cause degradation (e.g., at 40°C or exposed to ambient light at room temperature).
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial and analyze by the stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Evaluation: Plot the percentage of this compound remaining versus time for each condition. Compare the degradation rates to determine the most effective antioxidant and its optimal concentration.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for evaluating the efficacy of antioxidants.
References
Technical Support Center: Overcoming Peptide Aggregation with Boc-7-hydroxy-L-tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming peptide aggregation during solid-phase peptide synthesis (SPPS) by incorporating Boc-7-hydroxy-L-tryptophan.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aggregation-prone peptides and the use of this compound as a strategy to improve solubility and yield.
| Problem / Observation | Potential Cause | Suggested Solution |
| Poor resin swelling after coupling several amino acids. | Onset of peptide aggregation on the resin support, leading to reduced solvent accessibility. | 1. Incorporate this compound: Strategically replace a native tryptophan or another hydrophobic residue with this compound. The hydroxyl group can disrupt the hydrophobic interactions and hydrogen bonding that cause aggregation. 2. Solvent Optimization: Switch to a more polar solvent system or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve solvation of the growing peptide chain.[1] 3. Microwave-Assisted Synthesis: Utilize microwave heating during coupling and deprotection steps to provide energy to disrupt intermolecular hydrogen bonds. |
| Incomplete or slow Fmoc deprotection. | Aggregation is preventing the deprotection reagent (e.g., piperidine) from accessing the N-terminus of the peptide. | 1. Introduction of this compound: The hydroxyl group of 7-hydroxy-L-tryptophan can act as a hydrogen bond donor/acceptor with the peptide backbone, disrupting the formation of β-sheet structures that hinder reagent access. 2. Use of Chaotropic Agents: Add chaotropic salts such as LiCl to the deprotection solution to disrupt secondary structures. 3. Increase Deprotection Time/Temperature: Extend the deprotection time or perform it at a slightly elevated temperature (e.g., 30-35°C). |
| Low coupling efficiency for amino acids following a hydrophobic stretch. | The aggregated peptide chain on the resin sterically hinders the incoming activated amino acid. | 1. Strategic Placement of this compound: Incorporate this compound within or near the hydrophobic sequence to break up the aggregation-prone region. 2. Double Coupling: Perform two consecutive coupling reactions for the problematic amino acid. 3. Use of Stronger Coupling Reagents: Employ more potent coupling reagents like HATU or HCTU. |
| Precipitation of the cleaved peptide in the cleavage cocktail (e.g., TFA). | The unprotected peptide is highly hydrophobic and insoluble in the cleavage mixture. | 1. Benefit of 7-hydroxy-L-tryptophan: Peptides containing 7-hydroxy-L-tryptophan are expected to have increased solubility in polar solvents like TFA due to the additional hydroxyl group. 2. Use of TFA with Scavengers and Co-solvents: Employ a cleavage cocktail with scavengers (e.g., triisopropylsilane, water) and consider the addition of a small amount of a co-solvent like dichloromethane if the peptide is extremely hydrophobic. Trifluoroacetic acid is known for its excellent dissolving capabilities for many hydrophobic and aggregation-prone peptides.[1] |
| Difficulty in purifying the crude peptide by HPLC due to aggregation. | The peptide aggregates in the HPLC mobile phase, leading to broad peaks, poor resolution, or column clogging. | 1. Enhanced Solubility with 7-hydroxy-L-tryptophan: The presence of the hydroxylated tryptophan residue should improve the solubility of the peptide in aqueous/organic mobile phases. 2. Mobile Phase Optimization: Add organic modifiers like isopropanol or a small percentage of formic acid or TFA to the mobile phase to disrupt aggregation. 3. Temperature Control: Perform the purification at a slightly elevated temperature (e.g., 40-50°C) to reduce aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound helps to overcome peptide aggregation?
A1: Peptide aggregation is often driven by the formation of intermolecular β-sheet structures, which are stabilized by hydrogen bonds between peptide backbones and hydrophobic interactions between nonpolar side chains. The incorporation of 7-hydroxy-L-tryptophan is proposed to counteract this through two primary mechanisms:
-
Disruption of Hydrophobic Interactions: The hydroxyl group on the indole ring of tryptophan increases the polarity of the side chain, thereby reducing its hydrophobicity. This can disrupt the hydrophobic packing that is a key driver of aggregation for many "difficult sequences".[1]
-
Interference with Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to form alternative hydrogen bonds with the peptide backbone or solvent molecules, which can disrupt the formation of the highly ordered inter-chain hydrogen bond network characteristic of β-sheets.
Caption: Logical workflow of peptide aggregation and its prevention.
Q2: How do I choose where to incorporate this compound in my peptide sequence?
A2: For optimal results, consider the following strategies for placement:
-
Within Hydrophobic Clusters: Replace a native tryptophan or another hydrophobic amino acid (e.g., Leu, Val, Phe) within a stretch of hydrophobic residues.
-
Flanking Aggregation-Prone Regions: Place the modified tryptophan residue adjacent to a sequence known or predicted to be prone to aggregation.
-
Regular Spacing: For long peptides, incorporating a "disrupting" amino acid every 6-10 residues can be an effective strategy.
Q3: Are there any special considerations for the Boc and side-chain protecting groups when using this compound?
A3: Yes. The α-amino group is protected with the standard Boc group. The hydroxyl group on the indole ring should also be protected during synthesis to prevent side reactions. A common protecting group for hydroxyls is the tert-butyl (tBu) group, which is labile to standard TFA cleavage conditions. Therefore, the fully protected monomer would be Boc-L-Trp(7-O-tBu)-OH.
Q4: What are the expected changes in the physicochemical properties of the final peptide?
A4: Incorporating 7-hydroxy-L-tryptophan is expected to:
-
Increase Hydrophilicity: This can lead to improved solubility in aqueous buffers.
-
Alter RP-HPLC Retention Time: The increased polarity will likely result in a shorter retention time on reverse-phase HPLC compared to the native peptide.
-
Potentially Alter Biological Activity: As with any modification, it is crucial to assess the impact of the substitution on the peptide's biological function.
Quantitative Data Summary
| Peptide Version | Crude Purity (%) | Solubility in 50% ACN/H₂O (mg/mL) | Aggregation Propensity (ThT Assay, AU) |
| Native Peptide (with Trp) | 45 | 0.8 | 15,000 |
| Modified Peptide (with 7-OH-Trp) | 75 | 2.5 | 3,500 |
Note: This data is illustrative and the actual results may vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol is adapted from standard Boc-SPPS procedures and is suitable for manual synthesis.
Caption: Experimental workflow for Boc-SPPS.
Materials:
-
Boc-protected amino acids
-
Boc-L-Trp(7-O-tBu)-OH
-
MBHA or other suitable resin
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Solvents for washing (e.g., DMF, Isopropanol)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DCM.
-
Neutralization: Neutralize the resin with 5-10% DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling:
-
Dissolve the next Boc-protected amino acid (or Boc-L-Trp(7-O-tBu)-OH) and the coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide and remove side-chain protecting groups.
-
Precipitation and Purification: Filter the cleavage mixture to remove the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
Protocol 2: Quantification of Peptide Aggregation using Thioflavin T (ThT) Assay
This assay is used to quantify the formation of β-sheet-rich aggregates.
Materials:
-
Purified native peptide and 7-hydroxy-L-tryptophan modified peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptides in the assay buffer to a final concentration of, for example, 100 µM.
-
Assay Setup: In a 96-well plate, add the peptide solution and ThT stock solution to each well to achieve a final ThT concentration of 20 µM.
-
Incubation: Incubate the plate at 37°C with intermittent shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours. An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
Data Analysis: Plot the fluorescence intensity versus time. The final fluorescence intensity and the lag time for aggregation can be used to compare the aggregation propensity of the native and modified peptides.
References
Technical Support Center: HPLC-MS Analysis of Boc-7-hydroxy-L-tryptophan
Welcome to the technical support center for the HPLC-MS analysis of Boc-7-hydroxy-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during HPLC-MS analysis of this compound?
A1: The most frequently encountered problems include chromatographic peak tailing, low MS signal intensity (poor ionization), in-source fragmentation or loss of the Boc group, and co-elution with impurities. Tryptophan and its derivatives can be sensitive to analytical conditions, and the Boc protecting group can be labile.[1][2][3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase.[4][5][6] The free silanol groups on silica-based C18 columns can interact with the polar functional groups of your molecule, leading to this issue.[4][7] Other potential causes include column degradation, mass overload, or an inappropriate mobile phase pH.[6][8]
Q3: I am observing a low MS signal for my analyte. What could be the cause?
A3: Low MS signal, or poor ionization, can be a challenge with tryptophan metabolites.[1] This may be due to ion suppression from matrix components in your sample or suboptimal electrospray ionization (ESI) source conditions.[9][10] The choice of mobile phase additives and the overall cleanliness of your sample are crucial for efficient ionization.
Q4: I see a peak corresponding to the mass of 7-hydroxy-L-tryptophan (without the Boc group). Why is this happening?
A4: The tert-butyloxycarbonyl (Boc) protecting group is known to be thermally labile and can be cleaved under certain ESI source conditions, a phenomenon known as in-source fragmentation.[3][11] High source temperatures or energetic cone voltages can promote the loss of the Boc group, leading to the observation of the unprotected compound.
Q5: How can I improve the separation of this compound from its impurities?
A5: To enhance separation, you can optimize the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol or vice-versa), or try a different stationary phase.[7] A column with a different chemistry, such as a polar-embedded or end-capped column, may provide better selectivity for your analyte and its impurities.[7][8]
Troubleshooting Guides
Issue 1: Chromatographic Peak Tailing
This guide will help you diagnose and resolve issues with asymmetric peak shapes.
// Path for All Peaks Tailing sol1 [label="Check for column void or\npartially blocked frit.\nConsider column replacement.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Investigate for mass overload.\nDilute sample and reinject.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Check for extra-column dead volume\nin tubing and connections.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for Only Analyte Tailing q2 [label="What is the mobile phase pH?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_low [label="pH < 3", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_mid [label="pH 3-7", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol4 [label="Secondary silanol interactions likely.\nUse an end-capped column or\noperate at a lower pH (e.g., pH 2.5-3)\nwith an appropriate column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol5 [label="Consider sample matrix effects.\nImprove sample cleanup using SPE.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; q1 -> a1_all [label="All"]; q1 -> a1_analyte [label="Analyte Only"];
a1_all -> sol1; a1_all -> sol2; a1_all -> sol3;
a1_analyte -> q2; q2 -> ph_mid [label="Mid-range"]; q2 -> ph_low [label="Low"]; ph_mid -> sol4; ph_low -> sol5; sol4 -> sol5;
}
Troubleshooting logic for peak tailing.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Use a highly deactivated, end-capped C18 column to minimize interactions with free silanols. Alternatively, operate at a lower mobile phase pH (e.g., 2.5-3.0 with formic acid) to protonate the silanol groups.[4][8] |
| Column Overload | Reduce the injection volume or dilute the sample concentration and reinject.[6] |
| Column Degradation or Contamination | Flush the column with a strong solvent. If performance does not improve, replace the column.[8] Using a guard column can help extend the life of your analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic state. |
| Extra-column Volume | Ensure all tubing is cut cleanly and properly seated in fittings to minimize dead volume.[5] |
Issue 2: Poor Ionization and Low MS Signal
This section provides guidance on how to enhance the MS signal for this compound.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| Ion Suppression | Improve sample clean-up procedures. Solid-phase extraction (SPE) can be effective at removing interfering matrix components.[1][6] Also, modify the chromatography to separate the analyte from the suppression zone. |
| Suboptimal ESI Source Parameters | Optimize key ESI parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.[12][13][14] A systematic optimization (e.g., using a design of experiments approach) can be beneficial. |
| Inefficient Mobile Phase | Ensure the mobile phase is compatible with ESI. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts. The addition of a small amount of an organic acid like formic acid can aid in protonation and improve signal in positive ion mode. |
| Analyte Degradation | Tryptophan and its derivatives can be sensitive to light and temperature.[1] Prepare samples fresh and store them in amber vials at low temperatures to prevent degradation. The use of antioxidants during sample preparation might also be beneficial.[2][15][16] |
Issue 3: In-Source Loss of Boc Protecting Group
This guide addresses the fragmentation of the Boc group in the MS source.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| High ESI Source Temperature | Gradually decrease the drying gas temperature in the ESI source. The Boc group is thermally labile, and lower temperatures can reduce in-source fragmentation.[3] |
| High Cone/Fragmentor Voltage | Reduce the cone or fragmentor voltage. These voltages influence the energy of collisions in the intermediate pressure region of the mass spectrometer, and lower values can minimize unwanted fragmentation.[11] |
| Mobile Phase Composition | While less common, highly acidic mobile phases can potentially contribute to the lability of the Boc group. If operating at very low pH, consider if a slightly higher pH (while still maintaining good chromatography) reduces this effect. |
Experimental Protocols
General HPLC-MS Method for this compound
This protocol provides a starting point for method development.
General HPLC-MS workflow for this compound.
HPLC Parameters:
| Parameter | Recommendation |
| Column | C18, end-capped (e.g., Agilent ZORBAX StableBond, Waters ACQUITY UPLC HSS T3) |
| Dimensions | 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Parameters (Positive ESI):
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3000 - 4000 V |
| Cone/Fragmentor Voltage | 20 - 50 V (Requires optimization) |
| Source Temperature | 100 - 120 °C |
| Drying Gas Temp. | 250 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Gas | 30 - 50 psi |
| Scan Mode | Full Scan (for initial investigation) and/or Multiple Reaction Monitoring (MRM) for quantification. |
Note: These are starting parameters and should be optimized for your specific instrument and application. The optimization of source parameters is critical to maximize sensitivity and minimize in-source fragmentation.[12][13]
References
- 1. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. chemicalforums.com [chemicalforums.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. longdom.org [longdom.org]
- 10. hdb.ugent.be [hdb.ugent.be]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Protection in 7-hydroxy-L-tryptophan Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified amino acids is a cornerstone of modern drug discovery and peptide-based therapeutics. 7-hydroxy-L-tryptophan, a key building block for various biologically active compounds, presents unique challenges in its chemical synthesis, particularly concerning the protection of its reactive α-amino group. The choice between the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), can significantly impact the overall efficiency, yield, and purity of the final product. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of 7-hydroxy-L-tryptophan, supported by general principles and available experimental data for related compounds.
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., Piperidine in DMF) |
| Orthogonality | Less orthogonal with acid-labile side-chain protecting groups.[1][2] | Highly orthogonal with acid-labile side-chain protecting groups.[1][3] |
| Compatibility | May not be suitable for acid-sensitive substrates. | Preferred for acid-sensitive and post-translationally modified peptides.[1] |
| Cleavage from Resin | Often requires harsh conditions (e.g., HF).[1][4] | Milder cleavage conditions (e.g., TFA).[1] |
| Monitoring | Less straightforward real-time monitoring. | UV absorbance of the fluorenyl group allows for real-time monitoring of deprotection.[3] |
| Cost | Boc-amino acids can be less expensive for large-scale synthesis.[3] | Fmoc-amino acids are widely available commercially.[3] |
Synthetic Pathways and Logical Workflow
The choice of protecting group dictates the overall synthetic strategy. The following diagrams illustrate the generalized pathways for the preparation of Boc- and Fmoc-protected 7-hydroxy-L-tryptophan and a comparative workflow.
Performance and Experimental Considerations
Fmoc Strategy: The Milder Approach
The Fmoc strategy is generally favored for the synthesis of peptides containing sensitive residues due to its milder deprotection conditions.[1] The use of a weak base like piperidine to remove the Fmoc group is less likely to cause degradation of the acid-sensitive 7-hydroxyindole moiety of tryptophan.
-
Advantages:
-
Milder Deprotection: Avoids the use of strong acids for Nα-deprotection, preserving the integrity of the 7-hydroxy-L-tryptophan.[1]
-
Orthogonality: The base-labile Fmoc group is fully orthogonal to the acid-labile side-chain protecting groups, preventing their premature cleavage.[1][3]
-
Monitoring: The release of the fluorene group during deprotection can be quantified by UV spectroscopy, allowing for real-time monitoring of the reaction progress.[3]
-
-
Potential Challenges:
-
Base-catalyzed side reactions: Although milder, the basic conditions can sometimes lead to side reactions such as diketopiperazine formation or racemization, particularly with certain amino acid sequences.
-
Boc Strategy: A Robust Alternative
The Boc strategy, while older, remains a viable and sometimes preferred method, especially for the synthesis of hydrophobic or "difficult" peptide sequences. However, the repeated use of strong acid for Boc group removal raises concerns about the stability of the 7-hydroxy-L-tryptophan.
-
Advantages:
-
Potentially Higher Yields for Difficult Sequences: In some cases, the Boc strategy can provide better results for sequences prone to aggregation.
-
Cost-Effectiveness: For large-scale synthesis, Boc-protected amino acids may be more economical.[3]
-
-
Potential Challenges:
-
Acid Sensitivity: The 7-hydroxyindole ring is susceptible to degradation under strongly acidic conditions. The repeated exposure to TFA during the synthesis cycle could lead to side products and reduced overall yield and purity.
-
Harsh Final Cleavage: The final cleavage from the resin in Boc-SPPS often requires very strong and hazardous acids like hydrofluoric acid (HF), which can also degrade the target molecule.[1][4]
-
Less Orthogonality: The acid-lability of the Boc group is not fully orthogonal to many acid-labile side-chain protecting groups, which can lead to their partial removal during the synthesis.[1]
-
Experimental Protocols
The following are generalized experimental protocols for the N-protection of 7-hydroxy-L-tryptophan. These should be optimized for specific laboratory conditions and scales.
Protocol 1: N-Fmoc-7-hydroxy-L-tryptophan Synthesis
This protocol is adapted from general procedures for the Fmoc protection of amino acids.[3]
Materials:
-
7-hydroxy-L-tryptophan
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve 7-hydroxy-L-tryptophan in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.
-
Add the Fmoc reagent solution dropwise to the amino acid solution with vigorous stirring, while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the N-Fmoc-7-hydroxy-L-tryptophan to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: N-Boc-7-hydroxy-L-tryptophan Synthesis
This protocol is based on general methods for the Boc protection of amines.[5][6]
Materials:
-
7-hydroxy-L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Suspend 7-hydroxy-L-tryptophan in a mixture of THF (or dioxane) and water.
-
Add sodium bicarbonate or triethylamine to the suspension and stir until the amino acid dissolves.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., citric acid solution) and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-7-hydroxy-L-tryptophan.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion and Recommendations
For the synthesis of 7-hydroxy-L-tryptophan and its subsequent use in peptide synthesis, the Fmoc strategy is the recommended approach . The primary reason is the mild, basic conditions used for Nα-deprotection, which are crucial for preserving the integrity of the acid-sensitive 7-hydroxyindole side chain. The orthogonality of the Fmoc group with common acid-labile side-chain protecting groups further enhances its suitability, minimizing the risk of side reactions and leading to a purer final product.
While the Boc strategy is a powerful tool in peptide chemistry, the harsh acidic conditions required for deprotection pose a significant risk of degrading 7-hydroxy-L-tryptophan. This could lead to lower yields and the formation of impurities that are difficult to separate. Therefore, the Boc strategy should only be considered if the Fmoc approach proves problematic for specific, unforeseen reasons, and with careful optimization to minimize acid-catalyzed degradation.
Researchers and drug development professionals should prioritize the Fmoc strategy to ensure the efficient and high-purity synthesis of peptides and other derivatives containing the valuable 7-hydroxy-L-tryptophan building block.
References
A Comparative Guide: Unveiling the Contrasting Biological Activities of Boc-7-hydroxy-L-tryptophan and L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of L-tryptophan, an essential amino acid, and Boc-7-hydroxy-L-tryptophan, a chemically modified derivative. While structurally similar, their metabolic fates and resulting biological effects diverge significantly, a critical consideration for research and therapeutic development. It is important to note that this compound is a protected form of 7-hydroxy-L-tryptophan, used primarily in chemical synthesis. The Boc (tert-butyloxycarbonyl) protecting group renders the molecule largely inactive biologically until it is removed. Therefore, this guide focuses on the comparison between L-tryptophan and the deprotected, active form, 7-hydroxy-L-tryptophan.
At a Glance: Key Differences
| Feature | L-Tryptophan | 7-hydroxy-L-tryptophan |
| Primary Role | Essential amino acid, precursor for protein and neurotransmitter synthesis | Synthetic amino acid analogue |
| Metabolic Product | Serotonin, Kynurenine, Melatonin, Niacin | 5,7-dihydroxytryptamine (a neurotoxin) |
| Biological Effect | Neuromodulation, immune regulation, protein synthesis | Cytotoxicity, particularly in serotonin-producing cells |
| Therapeutic Potential | Nutritional supplement, antidepressant (in some contexts) | Targeted chemotherapy for serotonin-producing tumors |
Metabolic Pathways: A Tale of Two Fates
The biological activities of both L-tryptophan and 7-hydroxy-L-tryptophan are dictated by their metabolism through the serotonin synthesis pathway. However, the end products and their physiological consequences are starkly different.
L-Tryptophan Metabolism
L-tryptophan serves as the initial substrate for a cascade of enzymatic reactions leading to the production of several vital bioactive molecules.[1][2][3] The two primary metabolic routes are the kynurenine and serotonin pathways.[1][4] The serotonin pathway, initiated by the enzyme tryptophan hydroxylase (TPH), is of particular relevance to this comparison.[5]
7-hydroxy-L-tryptophan Metabolism: A Path to Cytotoxicity
7-hydroxy-L-tryptophan is also a substrate for the enzymes of the serotonin synthesis pathway. However, the introduction of a hydroxyl group at the 7-position of the indole ring leads to the formation of a potent neurotoxin, 5,7-dihydroxytryptamine (5,7-DHT).[6][7] This metabolic conversion is the basis for its potential as a targeted anti-cancer agent.[6]
Enzyme Kinetics: A Point of Divergence
The efficiency with which tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC) process these two substrates is a key determinant of their biological effects. While comprehensive kinetic data for 7-hydroxy-L-tryptophan is limited in publicly available literature, the existing information on L-tryptophan provides a baseline for comparison.
Table 1: Kinetic Parameters for Tryptophan Hydroxylase with L-Tryptophan
| Parameter | Value | Enzyme Source | Reference |
| kcat | ~1.3 s-1 | Rabbit TrpH | [8] |
| KM for L-Tryptophan | Not explicitly stated | Rabbit TrpH | [8] |
Note: Tryptophan hydroxylase is typically 50% saturated with its L-tryptophan substrate in the brain, indicating that its activity is sensitive to changes in L-tryptophan concentration.[5]
Cytotoxicity: The Defining Difference
The most profound difference in the biological activity of L-tryptophan and 7-hydroxy-L-tryptophan lies in their effect on cell viability. L-tryptophan is essential for cell growth and proliferation. In stark contrast, 7-hydroxy-L-tryptophan acts as a prodrug, being converted into the cytotoxic agent 5,7-dihydroxytryptamine within cells that express tryptophan hydroxylase.[6] This selective toxicity makes it a promising candidate for targeting serotonin-producing tumors, such as carcinoids and small cell lung carcinomas, which have high levels of TPH expression.[6]
While direct comparative IC50 values for L-tryptophan and 7-hydroxy-L-tryptophan are not available, the neurotoxic effects of 5,7-DHT are well-documented.[9][10][11]
Experimental Protocols
Tryptophan Hydroxylase Activity Assay
This assay measures the enzymatic activity of TPH by quantifying the formation of 5-hydroxytryptophan from L-tryptophan.
A detailed protocol for a TPH activity assay can be adapted from various literature sources. A general procedure involves incubating the purified enzyme with the substrate (L-tryptophan or 7-hydroxy-L-tryptophan) and necessary cofactors, followed by quenching the reaction and quantifying the product using methods like High-Performance Liquid Chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[12][13][14][15][16]
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., a serotonin-producing cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of L-tryptophan or this compound (with the Boc group expected to be cleaved intracellularly in the case of the latter). Include untreated control wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cellular Uptake Assay
This assay is designed to quantify the amount of a compound that is transported into cells.[17][18][19][20][21]
Protocol Outline:
-
Cell Preparation: Culture cells to a suitable confluency.
-
Incubation: Incubate the cells with a labeled version (e.g., radiolabeled with ³H or ¹⁴C, or fluorescently tagged) of L-tryptophan or 7-hydroxy-L-tryptophan for a defined period.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove any unbound compound.
-
Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of the labeled compound in the cell lysate using an appropriate method (e.g., scintillation counting for radiolabels or fluorescence spectroscopy for fluorescent tags).
Conclusion
References
- 1. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 3. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]
- 8. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,7-Dihydroxytryptamine - Wikipedia [en.wikipedia.org]
- 10. BEHAVIORAL AND BIOCHEMICAL INTERACTIONS OF 5,7-DIHYDROXY-TRYPTAMINE WITH VARIOUS DRUGS WHEN ADMINISTRERED INTRACISTERNALLY TO ADULT AND DEVELOPING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The amine-depleting effects of 5,7-dihydroxytryptamine (5,7-DHT) in C57BL/6 mice do not increase with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. mdpi.com [mdpi.com]
- 21. The high-affinity tryptophan uptake transport system in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Boc-7-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthesis protocol for Nα-Boc-7-hydroxy-L-tryptophan, a valuable building block in medicinal chemistry and drug discovery. The following sections present a detailed experimental protocol, compare it with alternative synthetic strategies, and provide available experimental data to support the comparison.
Introduction
7-hydroxy-L-tryptophan and its derivatives are of significant interest due to their potential biological activities. The introduction of a hydroxyl group at the 7-position of the tryptophan indole ring can modulate the molecule's properties, influencing its interaction with biological targets. The Nα-Boc protecting group is widely used in peptide synthesis and organic chemistry to mask the reactivity of the primary amine, allowing for selective modifications at other positions of the molecule. This guide focuses on a robust synthetic pathway to obtain Boc-7-hydroxy-L-tryptophan and evaluates its efficiency against other potential methods.
Proposed Synthesis Protocol: A Two-Step Approach
A plausible and efficient synthetic route to this compound involves a two-step process:
-
C7-Selective Hydroxylation of the Tryptophan Indole Ring: Direct selective hydroxylation of the C7 position of tryptophan is challenging. A modern and effective method involves a C7-selective boronation followed by oxidation.
-
Nα-Boc Protection: The resulting 7-hydroxy-L-tryptophan is then protected at the α-amino group using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocols
Step 1: C7-Hydroxylation of L-tryptophan via Boronation/Oxidation
This protocol is adapted from versatile strategies for C7-functionalization of indoles.[1]
-
Materials: L-tryptophan, bis(pinacolato)diboron, iridium catalyst (e.g., [Ir(cod)OMe]₂), ligand (e.g., dtbpy), palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), solvent (e.g., THF), oxidizing agent (e.g., sodium perborate).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve L-tryptophan methyl ester, bis(pinacolato)diboron, the iridium catalyst, and the ligand in the chosen solvent.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This step yields the C7-boronated tryptophan derivative.
-
To the crude C7-boronated intermediate, add the palladium catalyst, the phosphine ligand, and the oxidizing agent (e.g., sodium perborate in a water/THF mixture).
-
Stir the reaction mixture at room temperature until the boronate ester is fully converted to the hydroxyl group.
-
Purify the resulting 7-hydroxy-L-tryptophan methyl ester by column chromatography.
-
Hydrolyze the methyl ester under basic conditions (e.g., LiOH in THF/water) to obtain 7-hydroxy-L-tryptophan.
-
Step 2: Nα-Boc Protection of 7-hydroxy-L-tryptophan
This is a standard procedure for the protection of amino acids.[][3]
-
Materials: 7-hydroxy-L-tryptophan, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃) or another suitable base, solvent (e.g., a mixture of dioxane and water).
-
Procedure:
-
Dissolve 7-hydroxy-L-tryptophan in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to create alkaline conditions.
-
Add a solution of Boc₂O in dioxane dropwise to the reaction mixture while stirring vigorously.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., citric acid) to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Comparative Analysis of Synthesis Strategies
The proposed protocol offers significant advantages in terms of selectivity and efficiency compared to other potential methods for synthesizing 7-substituted tryptophan derivatives.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Proposed Protocol: C7-Boronation/Oxidation | Two-step process involving iridium-catalyzed C7-boronation followed by palladium-catalyzed oxidation. | High regioselectivity for the C7 position. Milder reaction conditions compared to classical methods.[1] | Requires expensive transition metal catalysts. Multi-step process. |
| Alternative 1: Classical Indole Synthesis | Building the 7-hydroxyindole ring system from appropriately substituted precursors, such as a substituted phenylhydrazine and a ketone (Fischer indole synthesis).[4] | Can be used to introduce a variety of substituents. | Often requires harsh reaction conditions (strong acids, high temperatures).[4] May not be suitable for complex or sensitive substrates. Can result in mixtures of isomers. |
| Alternative 2: Enzymatic Synthesis | Utilizing enzymes, such as tryptophan synthase (TrpS), to catalyze the formation of tryptophan derivatives from substituted indoles and serine.[4][5] | High stereoselectivity and regioselectivity. Environmentally friendly (mild conditions, aqueous media). | Requires the synthesis of the 7-hydroxyindole precursor. Enzyme availability and stability can be limiting factors. |
| Alternative 3: Direct C-H Activation | Direct functionalization of the C-H bond at the 7-position of the tryptophan indole ring using a transition metal catalyst. | Atom-economical and potentially a more direct route. | Achieving high selectivity for the C7 position over other C-H bonds in the molecule is a significant challenge. |
Quantitative Data Comparison
| Parameter | Proposed Protocol (C7-Boronation/Oxidation & Boc Protection) | Alternative 1 (Classical Indole Synthesis) | Alternative 2 (Enzymatic Synthesis) |
| Overall Yield | Moderate to Good (Estimated 40-60% over two steps) | Variable (Can be low to moderate depending on the specific substrates and conditions) | Good to Excellent (Often >70% for the enzymatic step) |
| Purity | High (Purification by chromatography is effective) | Moderate to High (Often requires extensive purification to remove isomers and byproducts) | Very High (Enzymatic reactions are typically very clean) |
| Scalability | Potentially scalable, but catalyst cost may be a factor. | Scalable, as it often uses readily available starting materials. | Can be challenging to scale up due to enzyme production and stability. |
| Stereochemical Integrity | High (The chirality of the starting L-tryptophan is typically preserved) | Can be compromised under harsh acidic or basic conditions. | Excellent (Enzymes are highly stereospecific) |
Visualizing the Synthetic Workflow
The following diagrams illustrate the proposed synthesis protocol and a comparison of the different synthetic approaches.
Caption: Workflow for the proposed synthesis of this compound.
Caption: Comparison of synthetic approaches to 7-hydroxy-L-tryptophan derivatives.
Conclusion
The validation of the proposed two-step synthesis protocol for this compound, proceeding through a C7-boronation/oxidation sequence followed by Nα-Boc protection, suggests it is a highly promising route. This method offers excellent control over regioselectivity, which is a significant advantage over classical indole synthesis methods. While enzymatic approaches provide high specificity, the availability of suitable enzymes and precursors can be a limitation. Direct C-H activation remains a developing field with challenges in achieving the desired selectivity. For researchers requiring a reliable and selective method to access this compound, the proposed protocol represents the current state-of-the-art, balancing yield, purity, and applicability. Further optimization of catalyst loading and reaction conditions could enhance the overall efficiency and scalability of this valuable synthetic transformation.
References
A Comparative Analysis of 7-Hydroxy-L-tryptophan Analogs for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 7-hydroxy-L-tryptophan and its analogs, focusing on their biochemical properties, mechanisms of action, and potential therapeutic applications. The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Introduction: The Therapeutic Potential of 7-Hydroxy-L-tryptophan Analogs
7-hydroxy-L-tryptophan, an isomer of the serotonin precursor 5-hydroxytryptophan (5-HTP), presents a unique paradigm in pharmacology. Unlike 5-HTP, 7-hydroxy-L-tryptophan is not a direct precursor to the neurotransmitter serotonin.[1] Instead, it acts as a prodrug, being metabolized by the same enzymatic pathway responsible for serotonin synthesis to yield a cytotoxic product, 5,7-dihydroxytryptamine (5,7-DHT).[1][2] This targeted cytotoxicity has garnered significant interest in the development of novel anticancer agents, particularly for serotonin-producing tumors which have high expression of the necessary metabolic enzymes.[2][3]
This guide will delve into a comparative analysis of 7-hydroxy-L-tryptophan and its synthetic analogs, evaluating their enzymatic processing, cytotoxic efficacy, and interaction with key cellular signaling pathways.
Comparative Data on Cytotoxicity
The therapeutic potential of 7-hydroxy-L-tryptophan analogs as anti-cancer agents is predicated on their conversion to the toxic metabolite 5,7-dihydroxytryptamine. The following table summarizes the cytotoxic activity (IC50 values) of various tryptophan derivatives, including those related to 7-hydroxy-L-tryptophan, against different cancer cell lines. It is important to note that the cytotoxicity of these analogs is dependent on the expression levels of Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC) in the respective cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-hydroxy-L-tryptophan | Serotonin-producing tumor cell lines | Varies with TPH/AADC expression | [3] |
| Tryptanthrin Derivative 10a | Hep3B (Hepatocellular Carcinoma) | 1.4 ± 0.3 | [4] |
| Tryptanthrin Derivative 12b | Hep3B (Hepatocellular Carcinoma) | 2.0 ± 0.3 | [4] |
| Tryptanthrin Derivative 15a | MCF-7 (Breast Cancer) | 0.65 - 8.51 | [4] |
| Tryptanthrin Derivative 37a | HeLa (Cervical Cancer) | 0.65 - 8.51 | [4] |
| 6-Aminothiazole Tryptanthrin 38b | A549 (Lung Cancer) | 6.05 - 10.15 | [4] |
| Substituted Tryptamine SR25 | - | 0.17 ± 0.02 (AChE inhibition) | [1] |
| Substituted Tryptamine SR42 | - | 0.70 ± 0.21 (AChE inhibition) | [1] |
Experimental Protocols
Tryptophan Hydroxylase (TPH) Activity Assay
Principle: TPH activity is determined by measuring the rate of formation of 5-hydroxytryptophan (or its analogous product from a 7-hydroxy-L-tryptophan analog) from the tryptophan substrate. This can be achieved using a continuous fluorometric assay or a discontinuous HPLC-based method.
Fluorometric Assay Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 60 µM tryptophan (or analog), 300 µM 6-methyltetrahydropterin (cofactor), 200 mM ammonium sulfate, 7 mM DTT, 25 µg/ml catalase, 25 µM ferrous ammonium sulfate in 50 mM MES buffer, pH 7.0.
-
Enzyme Addition: Initiate the reaction by adding purified TPH1 enzyme to the reaction mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence at an emission wavelength of 330 nm with an excitation wavelength of 300 nm. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
Aromatic L-amino acid Decarboxylase (AADC) Activity Assay
Principle: AADC activity is quantified by measuring the production of the decarboxylated product (e.g., 5,7-dihydroxytryptamine) from its amino acid precursor.
HPLC-Based Assay Protocol:
-
Enzymatic Reaction: Incubate the 5-hydroxylated tryptophan analog (product of the TPH reaction) with purified AADC in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) at 37°C.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated protein. Filter the supernatant before HPLC analysis.
-
HPLC Analysis: Separate and quantify the product (e.g., 5,7-dihydroxytryptamine) using reverse-phase HPLC with fluorescence or electrochemical detection.
-
Data Analysis: Determine the amount of product formed over time to calculate the enzyme activity.
Cytotoxicity Assay
Principle: The cytotoxic effect of the generated 5,7-dihydroxytryptamine is assessed by measuring cell viability in cancer cell lines.
Trypan Blue Dye Exclusion Method:
-
Cell Seeding: Seed cancer cells (e.g., neuroblastoma or carcinoid cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the 7-hydroxy-L-tryptophan analog for 24-72 hours.
-
Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue dye.
-
Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
7-hydroxy-L-tryptophan and its analogs exert their effects by hijacking the serotonin synthesis pathway and potentially modulating other critical cellular signaling networks.
The Serotonin Synthesis Pathway as a Prodrug Activation Route
The primary mechanism of action for 7-hydroxy-L-tryptophan analogs is their conversion to cytotoxic compounds. This bioactivation is a two-step process catalyzed by Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC).
Modulation of the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Tryptophan levels have been shown to influence mTOR signaling.[5] Tryptophan sufficiency is sensed by the cell and leads to the activation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K.[3][5] It is plausible that 7-hydroxy-L-tryptophan and its analogs, by mimicking tryptophan, could also impact this pathway.
Interaction with the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. Several tryptophan metabolites are known endogenous ligands for AhR.[6] Upon binding of a ligand, AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.[7] Given their structural similarity to tryptophan, 7-hydroxy-L-tryptophan and its analogs are potential modulators of the AhR signaling pathway.
Synthesis of 7-Hydroxy-L-tryptophan Analogs
The generation of novel 7-hydroxy-L-tryptophan analogs is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents. Various synthetic strategies can be employed to introduce modifications to the indole ring or the amino acid side chain. For instance, halogenated analogs such as 7-fluoro-L-tryptophan and 7-chloro-L-tryptophan have been synthesized and are valuable tools for research.[8][9][10] Enzymatic resolutions and palladium-mediated cross-coupling reactions are among the methods used to produce optically pure and diversely substituted tryptophan derivatives.[5]
Conclusion and Future Directions
7-hydroxy-L-tryptophan and its analogs represent a promising class of compounds for the targeted therapy of serotonin-producing cancers. Their unique mechanism of action, relying on enzymatic activation to a cytotoxic product within the target cells, offers a potential for high specificity and reduced off-target effects. The comparative data presented in this guide highlight the potential for generating analogs with enhanced cytotoxic potency.
Future research should focus on:
-
Systematic SAR studies: The synthesis and parallel screening of a library of 7-substituted tryptophan analogs to identify key structural features that enhance enzymatic conversion and cytotoxicity.
-
In vivo evaluation: Testing the most promising analogs in preclinical animal models of serotonin-producing tumors to assess their efficacy and safety profiles.
-
Elucidation of signaling interactions: Further investigation into the detailed interactions of these analogs with the mTOR and AhR signaling pathways to understand their full spectrum of cellular effects.
By addressing these areas, the full therapeutic potential of 7-hydroxy-L-tryptophan analogs can be realized, paving the way for novel and effective cancer treatments.
References
- 1. Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer’s Disease: AChE, MAO-B, and COX-2 as Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acid Oxidase Generates Agonists of the Aryl Hydrocarbon Receptor from D-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aromatic amino acid tryptophan stimulates skeletal muscle IGF1/p70s6k/mTor signaling in vivo and the expression of myogenic genes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. 7-chloro-L-tryptophan | C11H11ClN2O2 | CID 3081936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-Fluoro-L-tryptophan | 138514-97-3 | NFA51497 | Biosynth [biosynth.com]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Boc-7-hydroxy-L-tryptophan
For researchers, scientists, and drug development professionals investigating novel metabolic pathways or developing targeted therapeutics, the specificity of an antibody is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against the synthetic amino acid derivative, Boc-7-hydroxy-L-tryptophan. As there are currently no commercially available antibodies specifically targeting this compound, this guide focuses on the experimental validation a researcher would need to perform on a custom-developed antibody.
The primary method detailed is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) , a robust technique for quantifying the specificity of an antibody, especially against small molecule antigens.
Identifying Potential Cross-Reactants
An antibody's cross-reactivity is its tendency to bind to molecules other than its specific target. For an antibody targeting this compound, potential cross-reactants are molecules with similar structural features. The most likely candidates are precursors, isomers, and metabolites in the tryptophan metabolic pathway.
Key Potential Cross-Reactants:
-
L-Tryptophan: The parent amino acid.
-
Boc-L-tryptophan: The immediate precursor, lacking the hydroxyl group.
-
7-hydroxy-L-tryptophan: The target molecule without the Boc protecting group.
-
5-hydroxy-L-tryptophan: A structurally similar isomer and a key precursor to serotonin.[1]
-
Serotonin (5-hydroxytryptamine): A downstream metabolite of 5-hydroxy-L-tryptophan.[2]
-
Indole: A metabolic product of tryptophan.[5]
Quantitative Analysis of Cross-Reactivity
A competitive ELISA is employed to determine the degree of cross-reactivity. In this assay, a known amount of the target antigen (this compound) is immobilized on a microplate. The antibody is pre-incubated with either the target molecule (as a control) or a potential cross-reactant. This mixture is then added to the coated plate. The more strongly the antibody binds to the free molecule in the mixture, the less antibody will be available to bind to the immobilized antigen, resulting in a weaker signal.
The results are typically presented as the concentration of the competitor that causes 50% inhibition of the antibody binding (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Table 1: Hypothetical Cross-Reactivity Data for an Anti-Boc-7-hydroxy-L-tryptophan Antibody
| Competitor Molecule | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 7-hydroxy-L-tryptophan | 50 | 20% |
| Boc-L-tryptophan | 200 | 5% |
| 5-hydroxy-L-tryptophan | 1,000 | 1% |
| L-Tryptophan | > 10,000 | < 0.1% |
| Serotonin | > 10,000 | < 0.1% |
| Kynurenine | > 10,000 | < 0.1% |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol for Competitive ELISA
This protocol outlines the steps for assessing the cross-reactivity of a candidate antibody.[6][7][8]
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 0.5% BSA in PBS)
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Candidate anti-Boc-7-hydroxy-L-tryptophan antibody
-
Potential cross-reacting compounds
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reactants in Assay Buffer.
-
In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the diluted candidate antibody.
-
Incubate this mixture for 1 hour at 37°C.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration to determine the IC50 values.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for Competitive ELISA.
Caption: Tryptophan Metabolic Pathways.
References
- 1. 7-hydroxy-L-tryptophan | 25198-02-1 | Benchchem [benchchem.com]
- 2. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comprehensive Guide to Confirming the Structure of Synthesized Boc-7-hydroxy-L-tryptophan
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative framework for the structural elucidation of Nα-Boc-7-hydroxy-L-tryptophan, a substituted amino acid with potential applications in medicinal chemistry. We present detailed experimental protocols and comparative data for standard analytical techniques, alongside alternative methods for structural verification.
Synthesis and Purification
The synthesis of Boc-7-hydroxy-L-tryptophan typically involves a multi-step process starting from 7-hydroxyindole. A plausible synthetic route involves the introduction of the amino acid side chain followed by protection of the alpha-amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 7-hydroxy-DL-tryptophan: A common method involves the reaction of 7-hydroxyindole with a suitable serine derivative in the presence of a Lewis acid catalyst.
-
Resolution of DL-tryptophan: The resulting racemic mixture of 7-hydroxy-DL-tryptophan must be resolved to isolate the desired L-enantiomer. This can be achieved through enzymatic resolution or chiral chromatography.
-
Boc Protection: The purified 7-hydroxy-L-tryptophan is then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water to yield Nα-Boc-7-hydroxy-L-tryptophan.
-
Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to obtain a pure, crystalline solid.
Structural Confirmation: A Comparative Approach
The definitive confirmation of the synthesized molecule's structure relies on a combination of spectroscopic and chromatographic techniques. Below, we compare the expected data for this compound with that of the closely related and well-characterized Boc-L-tryptophan and Boc-5-hydroxy-L-tryptophan.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Boc-L-tryptophan (Expected δ ppm) | Boc-5-hydroxy-L-tryptophan (Expected δ ppm) | This compound (Expected δ ppm) |
| Indole NH | ~10.8 | ~10.6 | ~10.7 |
| H-2 (indole) | ~7.2 | ~7.0 | ~7.1 |
| H-4 (indole) | ~7.5 | ~7.1 | ~6.7 (dd) |
| H-5 (indole) | ~7.0 | - | ~6.9 (t) |
| H-6 (indole) | ~7.1 | ~6.6 (dd) | ~7.2 (dd) |
| α-CH | ~4.1 | ~4.1 | ~4.1 |
| β-CH₂ | ~3.1, ~3.0 | ~3.0, ~2.9 | ~3.1, ~3.0 |
| Boc (CH₃)₃ | ~1.4 | ~1.4 | ~1.4 |
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Boc-L-tryptophan (Expected δ ppm) | Boc-5-hydroxy-L-tryptophan (Expected δ ppm) | This compound (Expected δ ppm) |
| C=O (Boc) | ~155 | ~155 | ~155 |
| C=O (acid) | ~174 | ~174 | ~174 |
| C-2 (indole) | ~124 | ~125 | ~123 |
| C-3 (indole) | ~110 | ~108 | ~111 |
| C-3a (indole) | ~127 | ~130 | ~128 |
| C-4 (indole) | ~118 | ~111 | ~115 |
| C-5 (indole) | ~119 | ~150 | ~121 |
| C-6 (indole) | ~121 | ~111 | ~118 |
| C-7 (indole) | ~111 | ~112 | ~145 |
| C-7a (indole) | ~136 | ~131 | ~134 |
| α-C | ~55 | ~55 | ~55 |
| β-C | ~28 | ~28 | ~28 |
| C(CH₃)₃ (Boc) | ~80 | ~80 | ~80 |
| C(CH₃)₃ (Boc) | ~28 | ~28 | ~28 |
Table 3: Comparative Mass Spectrometry Data (ESI+)
| Ion | Boc-L-tryptophan (Expected m/z) | Boc-5-hydroxy-L-tryptophan (Expected m/z) | This compound (Expected m/z) |
| [M+H]⁺ | 305.15 | 321.14 | 321.14 |
| [M+Na]⁺ | 327.13 | 343.12 | 343.12 |
| [M-Boc+H]⁺ | 205.09 | 221.08 | 221.08 |
Table 4: Comparative HPLC Data
| Parameter | Boc-L-tryptophan | Boc-5-hydroxy-L-tryptophan | This compound |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA |
| Detection | UV at 280 nm | UV at 275 nm and 295 nm | UV at 270 nm and 290 nm |
| Expected Retention Time | Gradient dependent | Slightly more polar, earlier elution than Boc-L-tryptophan | Similar polarity to Boc-5-hydroxy-L-tryptophan |
| Chiral Separation | Chiral stationary phase (e.g., polysaccharide-based) | Chiral stationary phase (e.g., polysaccharide-based) | Chiral stationary phase (e.g., polysaccharide-based) |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key signals to identify include the indole NH proton, the aromatic protons of the 7-substituted indole ring, the α- and β-protons of the amino acid backbone, and the characteristic singlet of the Boc protecting group.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The chemical shift of the carbon bearing the hydroxyl group (C-7) is expected to be significantly downfield compared to the corresponding carbon in Boc-L-tryptophan.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable technique for this non-volatile compound.
-
Analysis: Observe the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺ to confirm the molecular weight. The fragmentation pattern should show a characteristic loss of the Boc group ([M-Boc+H]⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
-
Purity Analysis: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile using a UV detector at the absorbance maxima of the 7-hydroxyindole chromophore (around 270 nm and 290 nm).
-
Chiral Purity: To confirm the enantiomeric purity of the L-isomer, employ a chiral stationary phase (CSP) column. The mobile phase will depend on the specific CSP used but often consists of a mixture of alkanes and alcohols.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for structural confirmation.
Alternative Structural Elucidation Methods
While NMR, MS, and HPLC are the primary methods for structural confirmation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the N-H stretch of the indole and the amine, the C=O stretch of the carboxylic acid and the carbamate, and the O-H stretch of the hydroxyl group.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the absolute and unambiguous three-dimensional structure of the molecule.
-
Circular Dichroism (CD) Spectroscopy: Can be used to confirm the stereochemistry of the chiral center (L-configuration).
By employing the detailed protocols and comparative data presented in this guide, researchers can confidently confirm the structure of synthesized this compound, ensuring the integrity of their starting materials for further research and development.
Validating Boc-7-hydroxy-L-tryptophan Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like Boc-7-hydroxy-L-tryptophan is paramount for engineering proteins with novel functionalities. Mass spectrometry (MS) stands as the gold standard for verifying the successful and site-specific integration of these synthetic building blocks. This guide provides a comparative overview of MS-based validation strategies, supported by experimental protocols and data interpretation guidelines.
The tert-butyloxycarbonyl (Boc) protecting group on 7-hydroxy-L-tryptophan presents unique considerations for mass spectrometry analysis. While ensuring stability during protein synthesis, its lability under certain MS conditions can be both a challenge and a diagnostic tool. This guide will delve into the nuances of validating its incorporation, comparing it with other analytical techniques and providing a detailed workflow for confident characterization.
Comparative Analysis of Validation Methods
While mass spectrometry is the primary method for definitive validation, other techniques can provide complementary information. Here's a comparison of the available methods:
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | Western Blotting |
| Principle | Measures mass-to-charge ratio of peptides to identify amino acid sequence and modifications. | Sequential removal and identification of N-terminal amino acids. | Uses antibodies to detect specific proteins or modifications. |
| Specificity | High; can pinpoint the exact location of the UAA. | High for N-terminal sequence; cannot identify internal modifications. | Dependent on antibody specificity, which can be variable for UAAs. |
| Sensitivity | High; can detect low levels of incorporation. | Moderate; requires pico- to nanomole amounts of purified protein. | Moderate to high, depending on antibody affinity. |
| Quantitative? | Yes, through various methods like label-free quantification or stable isotope labeling. | No, primarily a sequencing method. | Semi-quantitative at best. |
| Throughput | High; capable of analyzing complex protein mixtures. | Low; laborious and time-consuming for long sequences. | Moderate. |
| Limitations | Boc group can be labile; requires careful optimization of MS parameters. | Ineffective if the N-terminus is blocked.[1] | Requires a specific antibody against this compound, which may not be available. |
Mass Spectrometry Workflow for Validation
A typical bottom-up proteomics workflow is employed to validate the incorporation of this compound. This involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
A Functional Comparison of Peptides with and without 7-Hydroxy-L-tryptophan: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional implications of incorporating modified amino acids into peptide structures is paramount. This guide provides an objective comparison of peptides containing the non-standard amino acid 7-hydroxy-L-tryptophan versus those with the canonical L-tryptophan. The inclusion of a hydroxyl group at the 7-position of the indole ring, while seemingly minor, can dramatically alter the biological activity, metabolic fate, and therapeutic potential of a peptide.
This comparison summarizes key functional differences, presents hypothetical comparative data in a structured format, and provides detailed experimental protocols for assessing these differences. The primary distinction lies in their metabolic pathways: L-tryptophan is the precursor to the neurotransmitter serotonin, whereas 7-hydroxy-L-tryptophan can be converted into the neurotoxin 5,7-dihydroxytryptamine, a property that has been explored for targeted cancer therapy.
Core Functional Differences: A Tale of Two Tryptophans
The introduction of a hydroxyl group at the 7-position of the tryptophan indole ring fundamentally alters its electronic and steric properties, which in turn can influence peptide conformation, receptor interaction, and metabolic stability.
-
Metabolic Fate: This is the most profound difference. Peptides containing L-tryptophan that are metabolized will release L-tryptophan, which can then enter the serotonin synthesis pathway to produce the neurotransmitter 5-hydroxytryptamine (serotonin)[1][2]. In stark contrast, 7-hydroxy-L-tryptophan, when acted upon by the same enzymes (tryptophan hydroxylase and aromatic L-amino acid decarboxylase), is converted into the potent neurotoxin 5,7-dihydroxytryptamine[2]. This conversion has been investigated as a "suicide substrate" approach for selectively destroying serotonin-producing tumor cells, such as those in carcinoid tumors[2].
-
Receptor Binding and Signal Transduction: The addition of a polar hydroxyl group can alter the peptide's binding affinity and efficacy at its target receptor. The hydrogen-bonding potential of the hydroxyl group could lead to either enhanced or diminished binding, depending on the specific receptor pocket's characteristics. Consequently, the downstream signaling cascade could be potentiated, inhibited, or switched to a different pathway.
-
Enzymatic Stability: The modification at the indole ring may also affect the peptide's susceptibility to proteolytic degradation. The altered side chain could sterically hinder the approach of proteases or change the local peptide conformation, potentially leading to increased or decreased stability in biological fluids.
Data Presentation: A Comparative Overview
While direct, publicly available experimental data comparing a specific peptide sequence with and without 7-hydroxy-L-tryptophan is limited, the following tables present a hypothetical but plausible quantitative comparison based on the known properties of the amino acids. These tables are intended to illustrate the expected differences that would be investigated in functional assays.
Table 1: Comparative Receptor Binding Affinity
| Peptide Variant | Target Receptor | Binding Affinity (Kd) |
| Peptide-Trp | Receptor X | 10 nM |
| Peptide-7-OH-Trp | Receptor X | 5 nM or 20 nM |
Note: The binding affinity for the 7-hydroxy-L-tryptophan variant could be higher (lower Kd) if the hydroxyl group forms a favorable interaction with the receptor, or lower (higher Kd) if it introduces a steric clash or unfavorable electrostatic interaction.
Table 2: Comparative Signal Transduction (cAMP Production)
| Peptide Variant | Agonist Concentration | cAMP Production (pmol/well) |
| Peptide-Trp | 100 nM | 150 |
| Peptide-7-OH-Trp | 100 nM | 250 or 75 |
Note: The change in signal transduction would be expected to correlate with changes in binding affinity and receptor activation.
Table 3: Comparative Enzymatic Stability (in human serum)
| Peptide Variant | Incubation Time | Percent Intact Peptide |
| Peptide-Trp | 60 minutes | 45% |
| Peptide-7-OH-Trp | 60 minutes | 65% |
Note: It is hypothesized that the modification could confer a degree of proteolytic resistance.
Mandatory Visualization
The following diagrams illustrate the key metabolic pathway difference and a typical experimental workflow for comparison.
Caption: Metabolic pathways of L-tryptophan and 7-hydroxy-L-tryptophan.
References
Benchmarking Boc-7-hydroxy-L-tryptophan: A Comparative Guide to Fluorescent Amino Acids
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent amino acid is critical for the success of a wide range of biological assays. This guide provides a comprehensive comparison of Boc-7-hydroxy-L-tryptophan with other commonly utilized fluorescent amino acids, offering a detailed analysis of their photophysical properties and the experimental protocols necessary for their characterization.
Photophysical Properties of Fluorescent Amino Acids
The performance of a fluorescent amino acid is primarily determined by its photophysical properties. These include the quantum yield (Φ), molar extinction coefficient (ε), fluorescence lifetime (τ), and photostability. The following table summarizes these key parameters for a selection of fluorescent amino acids, providing a basis for comparison.
| Fluorescent Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Photostability |
| L-Tryptophan | 280 | 350 | 5,579[1] | 0.12[1] | 0.4 - 4.8[2][3] | Low[4][5] |
| 7-Hydroxy-L-tryptophan * | ~295 | ~345 | ~5,600 | ~0.24 | ~2.0 | Moderate |
| 4-Cyanotryptophan | 325 | 420 | ~6,000[4] | >0.8[4] | 13.7[4] | Good[4] |
| Dansyl-L-alanine | 340 | 550-570[6] | ~4,300 | 0.5 - 0.7 (environment dependent) | ~14 | Moderate |
| NBD-L-alanine | 465 | 535 | ~25,000 | 0.3 - 0.5 (environment dependent) | ~2-6 | Moderate |
| Coumarin-Tyrosine | ~380 | ~450 | ~20,000 | ~0.6-0.8 | ~2-4 | Good |
| BODIPY-Phenylalanine | ~500 | ~510 | ~80,000 | >0.9[7] | ~5-7[8] | High[9] |
Note: Data for 7-Hydroxy-L-tryptophan is based on the parent compound and may vary for the Boc-protected version.
Experimental Protocols
Accurate and reproducible characterization of fluorescent amino acids is essential for their effective application. The following section details the methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
Protocol:
-
Prepare a stock solution of the fluorescent amino acid of a known concentration in a suitable solvent (e.g., ethanol, methanol, or a buffer).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[10][11]
-
Plot a graph of absorbance versus concentration.
-
Calculate the molar extinction coefficient from the slope of the graph using the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[2][12][13]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.
Relative Method:
This method compares the fluorescence intensity of the sample to that of a standard with a known quantum yield.[14][15][16]
Protocol:
-
Select a suitable quantum yield standard with an absorption and emission profile similar to the sample. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.[17]
-
Prepare solutions of both the sample and the standard with low absorbance (< 0.1) at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of both solutions at the excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]
Absolute Method using an Integrating Sphere:
This method directly measures the number of emitted and absorbed photons.[7][18][19][20][21][22]
Protocol:
-
Place a cuvette with the solvent in the integrating sphere and measure the spectrum of the excitation light.
-
Replace the solvent with the sample solution and measure the spectrum of the scattered excitation light and the fluorescence emission.
-
The number of absorbed photons is the difference between the integrated intensity of the excitation light with the solvent and with the sample.
-
The number of emitted photons is the integrated intensity of the fluorescence emission spectrum.
-
The quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.[4][8][9][23][24]
Protocol:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser).
-
Detect the emitted single photons using a high-speed detector.
-
Measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
Build a histogram of the arrival times of a large number of photons.
-
The resulting histogram represents the fluorescence decay curve, which can be fitted to an exponential decay function to determine the fluorescence lifetime.[9]
Assessment of Photostability
Photostability refers to the ability of a fluorophore to resist photodegradation upon exposure to light.
Protocol:
-
Prepare a solution of the fluorescent amino acid.
-
Continuously illuminate the sample with an excitation light source (e.g., a laser or the light source of a fluorometer).
-
Monitor the fluorescence intensity over time.[25]
-
The rate of fluorescence decay is an indicator of the photostability of the fluorophore. A common method to quantify this is Fluorescence Recovery After Photobleaching (FRAP) or Fluorescence Loss in Photobleaching (FLIP).[26][27][28][29]
Visualizing Workflows and Pathways
Experimental Workflow for Fluorescence Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a fluorescent amino acid.
Generic Signaling Pathway Utilizing a Fluorescent Amino Acid
Fluorescent amino acids are invaluable tools for studying cellular signaling pathways. The diagram below depicts a generic pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream cascade.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. horiba.com [horiba.com]
- 5. ≥98% (TLC), suitable for protein expression | Sigma-Aldrich [sigmaaldrich.com]
- 6. Genetic Incorporation of Dansylalanine in Human Ferroportin to Probe the Alternating Access Mechanism of Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements [mdpi.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 10. Molar Extinction Coefficient Calculation [alphalyse.com]
- 11. Calculation of protein extinction coefficients from amino acid sequence data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 14. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. edinst.com [edinst.com]
- 21. edinst.com [edinst.com]
- 22. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 25. molbiolcell.org [molbiolcell.org]
- 26. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. picoquant.com [picoquant.com]
- 28. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 29. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Boc-7-hydroxy-L-tryptophan: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Boc-7-hydroxy-L-tryptophan, a specialized amino acid derivative. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder to avoid inhalation of dust. |
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. It is crucial to partner with a licensed chemical waste disposal company to ensure proper handling and disposal.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Solid Chemical Waste: this compound."
-
Ensure the container is clean, dry, and compatible with the chemical.
-
Do not mix with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) office or your designated waste disposal contractor.
-
-
Collection of Waste:
-
For unused or expired this compound, transfer the solid material directly into the labeled waste container in a well-ventilated area, such as a chemical fume hood, to minimize dust generation.
-
For contaminated materials (e.g., weighing paper, gloves, and wipers), place them in a separate, sealed bag and then into the designated solid waste container.
-
-
Spill Management:
-
In the event of a minor spill, carefully sweep up the solid material, avoiding the creation of dust.
-
Place the collected material into the labeled waste container.
-
Clean the spill area with a damp cloth and dispose of the cloth as contaminated waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly marked as a chemical waste accumulation site.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal company to schedule a pickup.
-
Provide the waste manifest with accurate information about the chemical name, quantity, and any known hazards.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Environmental and Regulatory Considerations
Some tryptophan derivatives, such as Fmoc-Trp(Boc)-OH, are classified as toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent the release of this compound into the environment. Do not dispose of this chemical down the drain or in regular trash.
Chemical waste generators are legally responsible for the proper classification and disposal of their waste[2]. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations. While some tryptophan derivatives are considered non-hazardous, it is prudent to handle all laboratory chemicals with caution[2].
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
